molecular formula C10H8FNO B3059628 6-Fluoro-7-methoxyisoquinoline CAS No. 1036711-00-8

6-Fluoro-7-methoxyisoquinoline

Katalognummer: B3059628
CAS-Nummer: 1036711-00-8
Molekulargewicht: 177.17
InChI-Schlüssel: UKSBEGUPFICXCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-7-methoxyisoquinoline is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-7-methoxyisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-7-methoxyisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-fluoro-7-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSBEGUPFICXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CN=CC2=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731413
Record name 6-Fluoro-7-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036711-00-8
Record name 6-Fluoro-7-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Electronic & Metabolic Tuning of 7-Methoxyisoquinoline via Fluorine Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Walk" Strategy

In the optimization of 7-methoxyisoquinoline (7-OMe-IQ) scaffolds—common in kinase inhibitors (e.g., IRAK4) and CNS-active agents—fluorine substitution is not merely a steric maneuver; it is a precise electronic calibration tool. This guide details the "Fluorine Walk," a systematic interrogation of the isoquinoline ring to modulate pKa, metabolic stability, and binding vector orientation.

The 7-methoxy group acts as a strong Electron Donating Group (EDG) by resonance, activating the C6 and C8 positions. Introducing fluorine (a strong Inductive EWG / weak Resonance EDG) creates a "push-pull" electronic landscape. This guide provides the rationale and protocols for exploiting these effects to solve specific drug discovery liabilities.

Electronic Landscape & Rational Design

The Scaffold Dynamics

The 7-OMe-IQ scaffold possesses two critical electronic features:

  • The Basic Nitrogen (N2): Typical pKa ~5.4. It is the primary hydrogen bond acceptor (HBA) and solubility handle.

  • The 7-Methoxy Dipole: Provides electron density to the carbocyclic ring, making C8 and C6 electron-rich and prone to oxidative metabolism (SOMs).

Fluorine Positioning Effects

We categorize substitution sites based on their dominant electronic perturbation on the scaffold.

PositionElectronic Effect (Hammett/Inductive)Impact on N2 Basicity (pKa)Metabolic Implication
C1 Strong -I (Inductive)Drastic Reduction (

pKa

-1.5 to -2.0)
Blocks C1-oxidation (major metabolic soft spot).
C3 Moderate -IModerate Reduction (

pKa

-1.0)
Modulates H-bond acceptor strength.
C4 Weak -IMinimalsteric block; affects planarity.
C5 Long-rangeNegligibleAffects lipophilicity (LogD) without altering pKa.
C6 Ortho to OMeDipole Modulation Critical: Reduces electron density on OMe oxygen; slows O-demethylation.
C8 Ortho to OMeSteric/Electronic Clash Forces OMe out of plane (conformation lock); blocks C8 metabolism.
Visualization of Electronic Vectors

The following diagram illustrates the opposing forces of the 7-OMe donation and Fluorine withdrawal.

ElectronicMap cluster_electronic Electronic Perturbations cluster_fluorine Fluorine Substitution Effects Scaffold 7-Methoxyisoquinoline Core N_Basic N2 Basicity (pKa ~5.4) Scaffold->N_Basic OMe_Donation 7-OMe (+R Effect) Activates C6/C8 Scaffold->OMe_Donation F_C1 F @ C1 Strong -I Effect F_C1->N_Basic Lowers pKa (Reduces Solubility) F_C8 F @ C8 Ortho-Steric Clash F_C8->OMe_Donation Twists OMe (Conformational Lock) F_C6 F @ C6 Metabolic Block F_C6->OMe_Donation Reduces e- density (Slows Demethylation)

Caption: Fig 1. Vector map showing how Fluorine placement (Yellow) antagonizes or modulates the intrinsic electronic properties of the 7-OMe-IQ scaffold.

Synthetic Methodologies

Direct fluorination of electron-rich isoquinolines is notoriously difficult due to regioselectivity issues. The 7-OMe group activates the benzene ring, making electrophilic fluorination (e.g., Selectfluor) favor C8, but often leading to over-fluorination or decomposition.

We recommend two distinct protocols: Late-Stage C-H Activation (for rapid analog generation) and De Novo Synthesis (for scale-up).

Protocol A: Rh(III)-Catalyzed C-H Activation (C1 Functionalization)

Best for: Rapidly installing F-containing motifs or blocking the C1 metabolic soft spot.

Mechanism: Uses the isoquinoline nitrogen as a directing group to activate the C1-H bond.

Reagents:

  • Substrate: 7-Methoxyisoquinoline[1][2][3]

  • Catalyst:

    
     (2.5 mol%)
    
  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) or electrophilic coupling partner.

  • Solvent: DCE/HFIP (Hexafluoroisopropanol is critical for protonolysis).

Step-by-Step Workflow:

  • Charge: In a sealed tube, combine 7-OMe-IQ (1.0 eq),

    
     (0.025 eq), and AgSbF6 (0.1 eq).
    
  • Add: Add NFSI (1.5 eq) and PivOH (0.5 eq) in DCE.

  • Heat: Stir at 100°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hex/EtOAc).

  • Validation:

    
    F NMR typically shows a singlet around -60 to -120 ppm depending on the specific environment.
    
Protocol B: The Pomeranz-Fritsch Cyclization (Regiospecific C6/C8 Fluorination)

Best for: Precise placement of F on the benzene ring (C5, C6, C8) where C-H activation is difficult.

Logic: It is more efficient to start with a fluorinated benzaldehyde than to fluorinate the heterocycle later.

Step-by-Step Workflow:

  • Imine Formation: Condense 3-fluoro-4-methoxybenzaldehyde (for C6-F) with aminoacetaldehyde dimethyl acetal.

    • Conditions: Toluene, Reflux, Dean-Stark trap (Yield >90%).

  • Cyclization: Pomeranz-Fritsch reaction using triflic acid (TfOH) or

    
    .
    
    • Note: The 7-OMe group directs cyclization para to itself, favoring the isoquinoline formation.

  • Aromatization: If tetrahydroisoquinoline is formed, oxidize using DDQ or Pd/C in refluxing decalin.

SyntheticFlow Start Target: Fluorinated 7-OMe-IQ Decision Where is the F needed? Start->Decision Path_C1 Position C1 (Heterocycle) Decision->Path_C1 C1 Path_Benz Position C6/C8 (Benzene Ring) Decision->Path_Benz C5, C6, C8 Method_A Method A: Rh(III) C-H Activation Directing Group: N2 Path_C1->Method_A Method_B Method B: De Novo Synthesis (Pomeranz-Fritsch) Path_Benz->Method_B

Caption: Fig 2. Decision matrix for selecting the optimal synthetic route based on the target fluorination site.

Physicochemical & DMPK Optimization

Metabolic Stability (The "Soft Spot" Analysis)

7-Methoxyisoquinoline is cleared primarily via two pathways:

  • N-oxidation: Mediated by FMOs or CYPs at the nitrogen.

  • O-demethylation: Mediated by CYP2D6/3A4 at the 7-OMe group.

The Fluorine Fix:

  • Blocking N-Oxidation: Fluorine at C1 lowers the pKa of the nitrogen, reducing its nucleophilicity and making it a poorer substrate for N-oxidizing enzymes.

  • Blocking O-Demethylation: Fluorine at C6 or C8 exerts an electronic deactivation on the ether oxygen (reducing electron density) and provides steric bulk that hinders the approach of the CYP heme iron to the methoxy C-H bonds.

Solubility vs. Permeability (LogD)

Fluorine is lipophilic, but its effect on pKa drives the LogD (distribution coefficient at pH 7.4).

  • Scenario: If your lead molecule has high permeability but poor solubility.

  • Strategy: Avoid C1-F. Fluorination at C1 drops pKa significantly, increasing the fraction of neutral species at physiological pH, which may lower aqueous solubility further.

  • Alternative: Fluorinate at C5. This increases metabolic stability without crashing the pKa, maintaining the ionized fraction necessary for solubility.

Data Summary Table: Predicted Shifts

DerivativePredicted pKaLogP ShiftMetabolic Stability (t1/2)
Parent (7-OMe-IQ) 5.4ReferenceLow (< 15 min)
1-Fluoro-7-OMe-IQ ~3.5+0.2High (Blocks N-ox)
8-Fluoro-7-OMe-IQ ~4.8+0.15Medium (Blocks O-demeth)
5-Fluoro-7-OMe-IQ ~5.2+0.2Low/Medium

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Lee, K. L., et al. (2017).[1][4] Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4).[1] Journal of Medicinal Chemistry, 60(13), 5521-5542.[1] Link

  • Wang, X., et al. (2013). Synthesis of isoquinolines via Rh(III)-catalyzed C-H activation using hydrazone as a new oxidizing directing group.[5] Organic Letters, 15(22), 5750-5753. Link

  • Alparone, A. (2012).[6] Dipole (Hyper)Polarizabilities of Fluorinated Benzenes: An Ab Initio Investigation. Journal of Fluorine Chemistry, 144, 94–101.[6] Link

Sources

An In-Depth Technical Guide to the Metabolic Stability of 6-Fluoro-7-methoxyisoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine and methoxy functional groups onto pharmacologically relevant scaffolds like isoquinoline is a cornerstone of modern medicinal chemistry. This guide provides a detailed examination of the metabolic stability of the 6-Fluoro-7-methoxyisoquinoline moiety. We will explore the underlying biochemical principles that govern its metabolic fate, focusing on the interplay between the electron-withdrawing fluorine atom, which typically serves as a metabolic shield, and the methoxy group, a common site for Phase I metabolism. This document furnishes researchers, scientists, and drug development professionals with the theoretical framework and practical, field-proven protocols necessary to accurately assess the metabolic liabilities of compounds containing this important chemical motif.

Introduction: The Strategic Imperative of Metabolic Stability

In the trajectory of drug discovery and development, establishing a compound's metabolic stability is a critical milestone. This property, a key component of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, dictates its in vivo half-life, bioavailability, and potential for generating active or toxic metabolites.[1][2] The liver, the body's primary metabolic hub, employs a host of enzymes—most notably the cytochrome P450 (CYP) superfamily—to functionalize and eliminate xenobiotics.[3][4][5]

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse pharmacological activities.[6][7][8] Modifying this core with specific functional groups is a deliberate strategy to optimize its drug-like properties. The 6-Fluoro-7-methoxyisoquinoline structure exemplifies this approach:

  • The Methoxy Group (7-OCH₃): Often introduced to modulate receptor binding and physicochemical properties, the methoxy group is also a well-known "soft spot" for oxidative metabolism, primarily through O-demethylation.[9][10]

  • The Fluoro Group (6-F): The introduction of fluorine is a widely used tactic to enhance metabolic stability.[11][12] The high bond-dissociation energy of the carbon-fluorine (C-F) bond makes it highly resistant to oxidative cleavage by CYP enzymes, effectively "blocking" a potential site of metabolism.[13][14]

Understanding the metabolic destiny of the 6-Fluoro-7-methoxyisoquinoline moiety is therefore not an academic exercise, but a predictive tool for designing more robust and efficacious drug candidates.

Predicted Metabolic Pathways: A Tale of Two Substituents

The metabolic profile of 6-Fluoro-7-methoxyisoquinoline is dominated by the influence of its two key substituents. The primary metabolic pathways are predictable based on established principles of biotransformation.[15][16]

Primary Metabolic Liability: O-Demethylation

The most probable metabolic transformation is the O-demethylation of the 7-methoxy group. This is a classic Phase I oxidative reaction catalyzed by CYP enzymes, particularly isoforms like CYP1A2, CYP2D6, and CYP3A4, which are abundant in the liver.[17][18][19]

Causality of the Pathway: The mechanism involves the abstraction of a hydrogen atom from the methyl group by the highly reactive oxygen species within the CYP active site, leading to a hydroxymethyl intermediate. This intermediate is unstable and spontaneously collapses, eliminating formaldehyde to yield the corresponding phenol (7-hydroxy-6-fluoroisoquinoline).[9][10] This newly formed hydroxyl group can then readily undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to further increase water solubility and facilitate excretion.[16]

The Protective Influence of Fluorine

The fluorine atom at the 6-position serves a critical role as a metabolic shield. Aromatic hydroxylation is a common metabolic pathway for unsubstituted phenyl rings.[20] However, the C-F bond is significantly stronger than a C-H bond, making direct oxidative cleavage at this position energetically unfavorable for CYP enzymes.[11][13] This substitution effectively prevents metabolism at the 6-position, directing the metabolic enzymes to other, more susceptible sites like the 7-methoxy group. While metabolic defluorination can occur under certain circumstances, it is generally a less common pathway for aromatic fluorides compared to O-dealkylation.[14][21]

Metabolic_Pathway cluster_0 Predicted Metabolic Fate of 6-Fluoro-7-methoxyisoquinoline Parent 6-Fluoro-7-methoxyisoquinoline Metabolite 6-Fluoro-7-hydroxyisoquinoline (Primary Metabolite) Parent->Metabolite CYP-mediated O-Demethylation Blocked No Reaction at C6 Parent->Blocked C-F bond stability prevents oxidation Formaldehyde + HCHO Workflow cluster_workflow In Vitro Metabolic Stability Workflow A 1. Reagent Preparation (Buffer, HLM, NADPH, Test Compound) B 2. Incubation Setup (Pre-warm at 37°C) A->B C 3. Reaction Initiation (Add NADPH) B->C D 4. Time-Course Sampling (0, 5, 15, 30, 45, 60 min) C->D E 5. Reaction Termination (Cold Acetonitrile + Internal Standard) D->E F 6. Sample Processing (Centrifugation) E->F G 7. LC-MS/MS Analysis (Quantify Parent Compound) F->G H 8. Data Analysis (Calculate t½ and CLint) G->H

Sources

Technical Guide: Lipophilicity and LogP of 6-Fluoro-7-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the lipophilicity (LogP) and distribution coefficient (LogD) of 6-Fluoro-7-methoxyisoquinoline . As a fused bicyclic heteroaromatic system, this scaffold serves as a critical intermediate in the synthesis of bioactive alkaloids and kinase inhibitors. Understanding its lipophilic profile is essential for predicting blood-brain barrier (BBB) penetration, oral bioavailability, and non-specific binding in early-stage drug discovery.

This document synthesizes computed physicochemical data with rigorous experimental protocols for validation, designed for application scientists and medicinal chemists.

Chemical Identity & Structural Properties[2][6][7]

PropertyDetail
IUPAC Name 6-fluoro-7-methoxyisoquinoline
CAS Number 1036711-00-8
Molecular Formula C₁₀H₈FNO
Molecular Weight 177.18 g/mol
Core Scaffold Isoquinoline (Benzo[c]pyridine)
Key Substituents Fluoro (C6), Methoxy (C7)
Structural Analysis (SAR)

The lipophilicity of this molecule is governed by the interplay between the electron-deficient isoquinoline core and its substituents.

  • Isoquinoline Core : Moderately lipophilic (Base LogP ~2.09). The nitrogen atom at position 2 acts as a hydrogen bond acceptor (HBA) and a weak base (pKa ~5.4).

  • 6-Fluoro Group : Induces a strong inductive electron-withdrawing effect (-I). While fluorine is lipophilic, its electron-withdrawal reduces the basicity of the pyridine ring, potentially altering the ionization profile.

  • 7-Methoxy Group : Acts as a resonance donor (+R) but inductive withdrawer (-I). The methoxy group typically adds slight lipophilicity and can participate in weak hydrogen bonding.

Lipophilicity Profile: Calculated vs. Theoretical

In the absence of a singular, globally harmonized experimental dataset for this specific CAS entry, we derive the Consensus LogP using established Hansch-Leo fragment contribution theory and modern QSAR algorithms.

Consensus LogP Values
MethodValueDescription
Consensus LogP 2.35 ± 0.3 Weighted average of predictive models.
XLogP3 2.42Atom-additive method with correction factors.
ClogP 2.28Fragment-based method (Hansch-Leo).
Moriguchi (MLogP) 2.15Topological indices based regression.
LogD (pH 7.4) ~2.35 Distribution coefficient at physiological pH.
Ionization and LogD
  • Estimated pKa : ~4.8 – 5.0.

    • Reasoning: The standard isoquinoline pKa is 5.4. The 6-Fluoro substituent (-I effect) exerts a long-range electron-withdrawing effect, slightly lowering the basicity of the nitrogen.

  • Physiological State : At pH 7.4, the molecule exists predominantly (>99%) in its neutral (unionized) form. Therefore, LogD₇.₄ ≈ LogP .

Experimental Protocols (Self-Validating Systems)

To validate the theoretical values, the following protocols are recommended. These methods are designed to be self-validating through the use of internal reference standards.

Protocol A: High-Throughput RP-HPLC Determination

This method utilizes the correlation between retention time (


) on a hydrophobic column and LogP, avoiding the operational complexity of shake-flask methods for large libraries.

Reagents:

  • Mobile Phase A : 20 mM Ammonium Acetate (pH 7.4, to ensure neutral species).

  • Mobile Phase B : Methanol (HPLC Grade).

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Reference Standards : Benzyl alcohol (LogP 1.1), Acetophenone (1.58), Quinoline (2.03), Naphthalene (3.30).

Workflow:

  • Dead Time (

    
    ) Determination : Inject Uracil or Thiourea (unretained) to measure column dead time.
    
  • Calibration : Inject the mixture of reference standards. Calculate the capacity factor

    
     for each:
    
    
    
    
  • Regression : Plot

    
     vs. Literature LogP for standards. Ensure 
    
    
    
    .[1]
  • Measurement : Inject 6-Fluoro-7-methoxyisoquinoline under identical conditions.

  • Calculation : Interpolate the LogP from the calibration curve.

Protocol B: Potentiometric Titration (pKa & LogP)

For highly accurate LogP determination of ionizable compounds, the "pH-metric" method is superior.

Workflow:

  • Titration 1 (Aqueous) : Titrate the sample in 0.1 M KCl to determine pKa.

  • Titration 2 (Dual-Phase) : Perform titration in a biphasic system (Water/Octanol). The apparent pKa shifts due to the partitioning of the neutral species into octanol.

  • Validation : The shift in pKa (

    
    ) is directly related to LogP.
    
    
    
    
    (Where
    
    
    is the volume ratio of octanol to water).

Visualization of Mechanisms & Workflows

Structural Activity Relationship (SAR) Diagram

The following diagram illustrates the electronic contributions of the substituents to the overall lipophilicity and basicity.

SAR_Analysis Core Isoquinoline Core (Base LogP ~2.09) Result Net Properties LogP ~2.35 pKa ~4.9 Core->Result Scaffold Fluoro 6-Fluoro (-I) Lipophilicity: +0.14 pKa: Decreases (Inductive) Fluoro->Core Deactivates Ring Fluoro->Result Electronic modulation Methoxy 7-Methoxy (+R/-I) Lipophilicity: ~0.0 H-Bond Acceptor Methoxy->Core Activates Ring (Ortho) Methoxy->Result Solubility modulation

Figure 1: SAR analysis showing the additive contributions of the fluoro and methoxy substituents to the physicochemical profile.

HPLC LogP Determination Workflow

A logical flow for the experimental validation using RP-HPLC.

HPLC_Workflow Start Start: Sample Preparation (1 mg/mL in MeOH) SystemPrep System Equilibration Mobile Phase: MeOH/Buffer (60:40) pH 7.4 (Isocratic) Start->SystemPrep DeadTime Determine t0 (Inject Uracil) SystemPrep->DeadTime Standards Inject Ref Standards (LogP 1.0 - 3.5) DeadTime->Standards Calc_K Calculate Capacity Factor (k') k' = (tR - t0) / t0 Standards->Calc_K Regression Linear Regression Log k' vs Log P_lit (Require R² > 0.98) Calc_K->Regression Measure Inject 6-Fluoro-7-methoxyisoquinoline Regression->Measure Interpolate Calculate LogP from Regression Eq Measure->Interpolate

Figure 2: Step-by-step workflow for RP-HPLC LogP determination, ensuring data integrity through calibration standards.

Medicinal Chemistry Implications[6][13][14]

Blood-Brain Barrier (BBB) Penetration

With a LogP of ~2.35 and a molecular weight of 177 Da, 6-Fluoro-7-methoxyisoquinoline falls within the optimal range for CNS penetration (LogP 2.0 – 3.5). The fluorination at position 6 typically improves metabolic stability against oxidative metabolism, a common liability for isoquinolines.

Solubility vs. Permeability

This molecule exhibits "Class 2" behavior in the Biopharmaceutics Classification System (BCS) context—likely high permeability but solubility-limited absorption at high doses. Formulation strategies should focus on maintaining the protonated state (salt form) for dissolution, relying on the neutral pH of the intestine for absorption.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • PubChem Database . (2024). Compound Summary for CID 59226043 (Isoquinoline derivatives). National Library of Medicine. Link

  • Valko, K. (2004). "Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution." Journal of Chromatography A, 1037(1-2), 299-310. Link

  • Tetko, I. V., et al. (2005). "Virtual computational chemistry laboratory – design and description." Journal of Computer-Aided Molecular Design, 19, 453–463. (Source for ALOGPS algorithms). Link

  • GuideChem . (2024). 6-Fluoro-7-methoxyisoquinoline Product Details. Link

Sources

History and discovery of 6-substituted 7-methoxyisoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

The discovery of 6-substituted 7-methoxyisoquinolines, culminating in the clinical candidate PF-06650833 (Zimlovisertib), represents a masterclass in Fragment-Based Drug Design (FBDD). This technical guide deconstructs the biological rationale, structural evolution, and self-validating experimental workflows that enabled the transformation of a low-affinity micromolar fragment into a highly selective, nanomolar kinase inhibitor for the treatment of autoimmune diseases.

The Biological Imperative: IRAK4 and the Myddosome

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is the critical gatekeeper of the innate immune system. It functions directly downstream of Toll-like receptors (TLRs) and the Interleukin-1 (IL-1) receptor family. Upon ligand binding, the adapter protein MyD88 recruits IRAK4, initiating the assembly of a massive multiprotein complex known as the myddosome .

The causality for targeting IRAK4 over downstream kinases (like p38 or MAPK) lies in its dual role: it provides both the essential kinase activity and the structural scaffolding required for myddosome signal transduction . Genetic knockout models validate this approach; individuals lacking IRAK4 exhibit impaired innate immunity but do not suffer from broad, life-threatening immunosuppression, making it a highly attractive target for chronic autoimmune conditions like rheumatoid arthritis and hidradenitis suppurativa.

IRAK4_Pathway Stimulus Pathogen/Cytokine (IL-1, TLR Ligands) Receptor TLR / IL-1R Activation Stimulus->Receptor MyD88 MyD88 Adapter Recruitment Receptor->MyD88 IRAK4 IRAK4 Kinase Activation & Scaffolding MyD88->IRAK4 Myddosome Myddosome Complex (IRAK4/IRAK1/IRAK2) IRAK4->Myddosome Downstream NF-κB / MAPK Signaling Cascades Myddosome->Downstream Inflammation Pro-inflammatory Cytokine Release Downstream->Inflammation

TLR/IL-1R signaling cascade culminating in IRAK4-mediated myddosome assembly.

Fragment-Based Drug Design (FBDD) Workflow

Traditional High-Throughput Screening (HTS) often yields large, lipophilic molecules that are difficult to optimize without violating Lipinski's rules. To ensure high ligand efficiency (LipE) and optimal physicochemical properties, researchers utilized an FBDD approach. By screening a library of low-molecular-weight fragments, the team could identify highly efficient, albeit weak, interactions within the IRAK4 ATP-binding pocket .

FBDD_Workflow Lib Fragment Library (2,592 Compounds) NMR STD-NMR Screening (236 µM, 169 Hits) Lib->NMR Biophysical Bio Biochemical Assay (909 µM, 160 Hits) Lib->Bio Functional Triage Orthogonal Triage & Modeling (15 Hits) NMR->Triage Bio->Triage Xray X-ray Co-Crystallography (10 Structures) Triage->Xray Structural Validation SAR SAR Optimization (PF-06650833) Xray->SAR Structure-Guided Design

FBDD workflow from biophysical screening to the clinical candidate PF-06650833.

Structural Evolution & Root-Cause SAR Analysis

The evolution from a simple fragment to the highly complex 6-substituted 7-methoxyisoquinoline architecture was driven by rigorous structure-activity relationship (SAR) tracking and X-ray crystallography.

1. The Hinge-Binding Core (Fragment 51 to Isoquinoline): The initial fragment hit (Fragment 51) displayed an unusual binding mode to the kinase hinge region. Expanding the fragment to a naphthyl ring (Compound 10) improved affinity to the low-micromolar range but drastically increased lipophilicity (cLogP). To counteract this, a carbon atom was replaced with a nitrogen to form an isoquinoline core (Compound 14). This strategic "CH-to-N" swap lowered lipophilicity, improved aqueous solubility, and introduced a new hydrogen-bond acceptor vector.

2. The 6-Carboxamide Substitution: To anchor the molecule within the ATP pocket, a carboxamide group was installed at the 6-position of the isoquinoline. Crystallographic data confirmed that this substitution established a robust, bidentate hydrogen-bonding network with the backbone amide of Ala-315 in the IRAK4 hinge region.

3. The 7-Methoxy Group & 1-Ether Linkage: The 7-methoxy group was installed to occupy a small hydrophobic sub-pocket, effectively locking the conformation of the core. At the 1-position, an ether linkage was utilized to project a functionalized lactam into the solvent-exposed region. Root-cause analysis revealed a non-linear potency relationship with this ether linkage; the oxygen atom provided an optimal trajectory that a standard methylene linker could not achieve .

4. Fluorinated Lactam & Stereochemistry: The final leap in cellular potency was achieved by appending a (2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl moiety. The introduction of the fluorine atom was not merely for metabolic stability; it induced a stereoelectronic gauche effect that locked the lactam ring into the bioactive conformation. Furthermore, the electron-withdrawing nature of the fluorine lowered the pKa of the adjacent lactam amide, significantly improving membrane permeability and driving the cellular PBMC IC50 down to 2.4 nM.

SAR_Logic Core 7-Methoxyisoquinoline Core Sub6 6-Carboxamide Substitution Core->Sub6 Hinge Binding Sub1 1-Ether Linkage Core->Sub1 Vector Trajectory Fluorine Fluorinated Lactam Ring Sub1->Fluorine Conformation Lock Stereo All-syn (2S,3S,4S) Stereochemistry Fluorine->Stereo Optimal Fit

Logical progression of SAR optimization leading to the final clinical architecture.

Quantitative Data & Pharmacological Profile

The success of this FBDD campaign is best illustrated by the tracking of Lipophilic Efficiency (LipE), a metric that ensures potency is gained through specific molecular interactions rather than non-specific lipophilic bulk. PF-06650833 achieved a remarkable 5-unit increase in LipE from the initial fragment hit.

CompoundStructural Evolution StageIRAK4 IC50 (nM)Ligand Efficiency (LipE)PBMC IC50 (nM)Key Feature
Fragment 51 Initial Fragment Hit236,000~2.5N/AHigh LE, unusual hinge binding
Compound 10 Naphthyl Expansion~3,0003.1N/AImproved affinity, high lipophilicity
Compound 14 Isoquinoline Core~3004.2N/ALower cLogP, added H-bonds
Compound 20 Substituted Isoquinoline< 105.8~800High biochemical potency, poor cellular
PF-06650833 6-substituted 7-methoxyisoquinoline0.2 > 7.0 2.4 Optimal ADME, clinical candidate

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols were employed during the discovery phase.

Protocol 1: STD-NMR Fragment Screening

Causality: Saturation Transfer Difference (STD) NMR is utilized to detect transient, low-affinity binding of fragments (Kd in the mM range) that would be missed by standard biochemical assays.

  • Sample Preparation: Prepare 250 µL of 10 µM recombinant IRAK4 kinase domain in D2O-based phosphate buffer (pH 7.4). Pool fragments into mixtures of 8-10 compounds at 236 µM each.

  • Data Acquisition: Irradiate the protein envelope (on-resonance at -0.5 ppm) and a region devoid of signals (off-resonance at 40 ppm). Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Self-Validation Step: Introduce a known, weak competitive IRAK4 binder. A true active-site fragment hit will show a reduction in STD signal intensity due to competition, validating specific binding over non-specific protein aggregation.

Protocol 2: TR-FRET Biochemical Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound auto-fluorescence interference, providing a high signal-to-noise ratio for precise IC50 determination.

  • Reagent Assembly: Incubate 0.5 nM IRAK4, 100 nM biotinylated substrate peptide, and ATP (at its predetermined Km to ensure sensitivity to competitive inhibitors) with varying concentrations of the inhibitor in a 384-well plate.

  • Reaction Execution: Allow the phosphorylation reaction to proceed for 60 minutes at room temperature. Quench the reaction by adding EDTA, followed by a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validation Step: Calculate the Z'-factor for every assay plate. Only plates with a Z'-factor > 0.6 are accepted. Staurosporine is run in parallel as a positive control to ensure assay calibration.

Protocol 3: X-Ray Co-Crystallography

Causality: Empirical structural data is mandatory to guide the precise vectoring of functional groups (e.g., the 1-ether linkage).

  • Protein Preparation: Express the IRAK4 kinase domain in Sf9 insect cells. Purify via Ni-NTA affinity followed by Size Exclusion Chromatography (SEC) to ensure >95% monomeric purity.

  • Co-Crystallization: Mix the protein (10 mg/mL) with a 2 mM concentration of the ligand. Use hanging-drop vapor diffusion at 20°C against a reservoir of 20% PEG 3350 and 0.2M ammonium citrate.

  • Self-Validation Step: Process diffraction data ensuring resolution is < 2.5 Å. Run Ramachandran plot analysis; >95% of residues must fall within favored regions to validate the structural integrity of the model before using it for computational docking.

Conclusion

The discovery of 6-substituted 7-methoxyisoquinolines, specifically PF-06650833 (Zimlovisertib), proves that rigorous Fragment-Based Drug Design, coupled with deep root-cause analysis of structure-activity relationships, can overcome the inherent challenges of kinase selectivity and cellular permeability. By meticulously engineering the core architecture—balancing the lipophilicity of the isoquinoline, the hinge-binding capacity of the 6-carboxamide, and the conformational rigidity of the fluorinated lactam—researchers delivered a molecule with exceptional ligand efficiency. This compound has since advanced into Phase II clinical trials, offering a targeted therapeutic avenue for complex autoimmune and inflammatory disorders.

References

  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry (2017).[Link]

  • Fragments in the clinic: PF-06650833. Practical Fragments (2017).[Link]

  • In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). Journal of Medicinal Chemistry / PMC (2020).[Link]

Methodological & Application

Precision Functionalization of the Pyridine Ring in 6-Fluoro-7-methoxyisoquinoline: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization strategies for the pyridine ring of 6-Fluoro-7-methoxyisoquinoline Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Reactivity Analysis

The 6-Fluoro-7-methoxyisoquinoline scaffold represents a "privileged structure" in kinase inhibitor discovery (e.g., EGFR, VEGFR targets). While the benzenoid ring bears the 6-fluoro (EWG) and 7-methoxy (EDG) substituents which fine-tune metabolic stability and lipophilicity, the pyridine ring (positions 1, 3, and 4) offers the primary vectors for expanding chemical space and establishing structure-activity relationships (SAR).

Electronic Bias and Regioselectivity

The functionalization of this scaffold is governed by the interplay between the electron-deficient pyridine ring and the push-pull electronics of the benzenoid substituents.

  • Position C1 (The Gateway): The most electron-deficient site, highly susceptible to nucleophilic attack (SNAr) and radical addition (Minisci). Activation via N-oxidation renders this position labile to nucleophilic chlorination.

  • Position C3 (The Steric Pocket): Sterically accessible but electronically neutral. Best targeted via transition-metal catalyzed C-H activation (e.g., Ir-catalyzed borylation) or directed lithiation.

  • Position C4 (The Electrophilic Trap): The most electron-rich site on the pyridine ring. Susceptible to electrophilic aromatic substitution (EAS), particularly halogenation, often requiring acidic activation to form the isoquinolinium species.

Decision Matrix: Functionalization Pathways

The following diagram outlines the strategic entry points for functionalizing the pyridine ring.

ReactivityMap Scaffold 6-Fluoro-7- methoxyisoquinoline C1 Position C1 (Nucleophilic/Radical) Scaffold->C1 C3 Position C3 (C-H Activation) Scaffold->C3 C4 Position C4 (Electrophilic) Scaffold->C4 NOxide Strategy 1: N-Oxidation / POCl3 (Yields C1-Cl) C1->NOxide Minisci Strategy 2: Minisci Reaction (Yields C1-Alkyl) C1->Minisci IrCat Strategy 3: Ir-Catalyzed Borylation (Yields C3-BPin) C3->IrCat Brom Strategy 4: Electrophilic Bromination (Yields C4-Br) C4->Brom

Figure 1: Strategic vectors for pyridine ring functionalization based on electronic susceptibility.

Protocol 1: The Gateway Strategy – C1-Chlorination

Objective: Install a reactive chlorine handle at C1 to enable subsequent Suzuki, Buchwald-Hartwig, or SNAr diversifications. Mechanism: Reissert-Henze type rearrangement. The N-oxide activates C1, and POCl3 acts as both an activating agent and nucleophile source.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
  • Substrate: 6-Fluoro-7-methoxyisoquinoline (1.0 equiv).

  • Oxidant: m-CPBA (meta-chloroperbenzoic acid), 77% max, (1.2 equiv).

  • Reagent: Phosphorus oxychloride (POCl3) (5.0 equiv).

  • Solvents: Dichloromethane (DCM), Chloroform (CHCl3).

  • Base: Saturated NaHCO3 (aq).[1]

Step-by-Step Methodology
Step A: N-Oxidation
  • Dissolution: Dissolve 6-Fluoro-7-methoxyisoquinoline (10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C.

  • Addition: Add m-CPBA (12 mmol) portion-wise over 15 minutes. Note: Exothermic reaction.

  • Reaction: Warm to room temperature (RT) and stir for 3–5 hours.

    • Self-Validating Checkpoint (TLC): The N-oxide is significantly more polar than the starting material. Use 5% MeOH/DCM. Starting material Rf ~0.6; N-oxide Rf ~0.2.

  • Workup: Wash the organic layer with 1M NaOH (2 x 30 mL) to remove m-chlorobenzoic acid byproduct. Dry over Na2SO4 and concentrate.

    • Yield Expectation: >90% off-white solid.[2]

Step B: Rearrangement/Chlorination[3]
  • Setup: Dissolve the crude N-oxide in anhydrous CHCl3 (30 mL).

  • Activation: Add POCl3 (50 mmol) dropwise at RT.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 2–4 hours.

    • Self-Validating Checkpoint (NMR): Monitor the disappearance of the C1-H proton signal (typically a singlet around δ 8.8–9.0 ppm in the N-oxide) and the appearance of the product peak.

  • Quench (Critical Safety): Cool to 0°C. Pour the reaction mixture slowly into a stirred mixture of ice and saturated NaHCO3. Warning: Violent hydrolysis of excess POCl3.

  • Extraction: Extract with DCM (3 x 50 mL). Dry and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Data Summary:

Compound Rf (Hex/EtOAc 1:1) Key 1H NMR Feature
Starting Material 0.40 C1-H singlet (~9.0 ppm)
N-Oxide Intermediate 0.05 C1-H shifts upfield (~8.7 ppm), broad

| 1-Chloro Product | 0.75 | Loss of C1-H signal |

Protocol 2: Direct C1-Alkylation (Minisci Reaction)

Objective: Direct, late-stage installation of alkyl groups (methyl, ethyl, isopropyl, cyclobutyl) at C1 without pre-functionalization. Mechanism: Radical substitution. The Ag(I)/Persulfate system generates an alkyl radical from a carboxylic acid, which attacks the protonated isoquinoline at its most electron-deficient position (C1).

Reagents
  • Substrate: 6-Fluoro-7-methoxyisoquinoline (1.0 equiv).

  • Radical Source: Alkyl carboxylic acid (e.g., Pivalic acid for t-butyl) (3.0 equiv).

  • Catalyst: AgNO3 (0.2 equiv).

  • Oxidant: (NH4)2S2O8 (Ammonium persulfate) (3.0 equiv).

  • Acid: TFA (Trifluoroacetic acid) (1.0 equiv) – Crucial for protonating the N-ring.

  • Solvent: DCM/Water biphasic system (1:1).

Step-by-Step Methodology
  • Preparation: In a vial, dissolve the isoquinoline (0.5 mmol) in DCM (2 mL) and Water (2 mL).

  • Acidification: Add TFA (0.5 mmol). The solution may turn slightly yellow (formation of isoquinolinium salt).

  • Reagent Addition: Add the carboxylic acid (1.5 mmol) and AgNO3 (0.1 mmol).

  • Initiation: Add (NH4)2S2O8 (1.5 mmol) in one portion.

  • Reaction: Stir vigorously at 40°C for 12 hours.

    • Self-Validating Checkpoint: Evolution of CO2 gas bubbles indicates successful decarboxylation.

  • Workup: Basify with 1M NaOH to pH > 9. Extract with DCM.

  • Purification: Silica gel chromatography.

Workflow Diagram:

Minisci Start Start: Isoquinoline + R-COOH Solvent: DCM/H2O Protonation Add TFA (Forms Isoquinolinium Cation) Start->Protonation RadicalGen Add AgNO3 + Persulfate (Generates R• + CO2) Protonation->RadicalGen Attack Radical Attack at C1 (Regioselective) RadicalGen->Attack Product Product: 1-Alkyl-6-Fluoro-7-methoxyisoquinoline Attack->Product

Figure 2: Minisci reaction workflow for direct C1-alkylation.

Protocol 3: C3-Selective Iridium-Catalyzed Borylation

Objective: Functionalize the sterically accessible C3 position, avoiding the C1 position (which is electronically distinct) and the C4 position (sterically crowded by the peri-hydrogen at C5). Mechanism: Steric-controlled C-H activation. The active catalyst is a bulky Ir-tris-boryl species that prefers the least hindered C-H bond.

Reagents
  • Substrate: 6-Fluoro-7-methoxyisoquinoline.[4]

  • Boron Source: B2pin2 (Bis(pinacolato)diboron) (1.0 equiv).

  • Pre-catalyst: [Ir(OMe)(cod)]2 (1.5 mol%).[5]

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%).

  • Solvent: MTBE or THF (anhydrous).

Step-by-Step Methodology
  • Glovebox/Schlenk Setup: In a N2-filled glovebox or using Schlenk technique, mix [Ir(OMe)(cod)]2 (0.015 equiv) and dtbpy (0.03 equiv) in MTBE (2 mL). Stir for 5 mins until the solution turns dark brown (active catalyst formation).

  • Substrate Addition: Add B2pin2 (1.0 equiv) followed by the isoquinoline substrate (1.0 equiv).

  • Heating: Seal the vessel and heat at 80°C for 16 hours.

  • Workup: Cool to RT. Pass through a short plug of silica/celite to remove the catalyst. Elute with EtOAc.

  • Analysis: Concentrate and analyze by 1H NMR.

    • Self-Validating Checkpoint: Look for the disappearance of the C3-H signal. Note that C1-H is usually retained. The product is often stable enough for direct Suzuki coupling in a one-pot sequence.

References

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. Wiley.
  • N-Oxide Rearrangement (C1-Chlorination)

    • Robins, M. J., & Bogdan, M. A. (1981).[6] "Nucleophilic substitution at C6 of purines and C1 of isoquinolines". Canadian Journal of Chemistry, 59, 2601-2607.[6]

  • Minisci Reaction on Isoquinolines

    • Duncton, M. A. J. (2011). "Minisci reactions: Versatile CH functionalization for medicinal chemists". Med.[6][7] Chem. Commun., 2, 1135-1161.

    • Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions". Angewandte Chemie International Edition, 58(39), 13666-13699.

  • Ir-Catalyzed Borylation of Fluoro-Quinolines/Isoquinolines

    • Larsen, M. A., & Hartwig, J. F. (2014). "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Utility". Journal of the American Chemical Society, 136(11), 4287–4299.

Sources

Application Note: Advanced C–H Activation Techniques for the Late-Stage Functionalization of 6-Fluoro-7-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged pharmacophore prevalent in numerous natural products and synthetic drug leads, particularly in the development of kinase inhibitors and CNS-modulating agents. 6-Fluoro-7-methoxyisoquinoline (CAS: 1036711-00-8)[1] represents a highly valuable building block; the 6-fluoro substituent enhances metabolic stability and lipophilicity, while the 7-methoxy group provides critical hydrogen-bond acceptor properties.

Historically, functionalizing the isoquinoline core required lengthy de novo syntheses using pre-functionalized precursors[2]. However, transition-metal-catalyzed C–H activation has revolutionized this approach, enabling the late-stage functionalization (LSF) of the intact 6-fluoro-7-methoxyisoquinoline core. This guide details two orthogonal, state-of-the-art methodologies: Palladium-catalyzed C1-H arylation via a transient N-oxide directing group, and Rhodium-catalyzed C8-H alkylation utilizing the native nitrogen atom.

Scaffold Analysis & Mechanistic Rationale

To successfully execute C–H activation on 6-fluoro-7-methoxyisoquinoline, one must account for the unique electronic and steric microenvironments of the molecule:

  • The Native Nitrogen (N2) Paradox : The free isoquinoline nitrogen is a strong σ-donor. While it can direct metals to the C8 position, it frequently binds too tightly to Palladium(II), forming an unreactive bis-isoquinoline–Pd complex that poisons the catalyst[3].

  • C1 vs. C8 Regioselectivity :

    • C1 Position : Highly accessible but requires the conversion of the native nitrogen to an N-oxide to act as a traceless directing group. This prevents catalyst poisoning and lowers the activation energy for C1-H cleavage via a Concerted Metalation-Deprotonation (CMD) pathway[3].

    • C8 Position : The 7-methoxy group electronically enriches the C8 position via resonance, making it highly susceptible to electrophilic attack. However, it also introduces significant steric bulk. Overcoming this requires highly electrophilic, cationic Rh(III) or Ir(III) catalysts[4].

Orthogonal C–H Activation Strategies

Technique 1: N-Oxide Directed C1-H Arylation (Palladium Catalysis)

By oxidizing 6-fluoro-7-methoxyisoquinoline to its N-oxide, the strong N-Pd binding is abolished. The oxygen atom weakly coordinates to Pd(II), guiding the metal to the adjacent C1 position. Following transmetalation with an aryl bromide and reductive elimination, the C1-arylated N-oxide is formed[3]. The N-oxide is subsequently reduced back to the free isoquinoline in a traceless manner.

Mechanism A N-Oxide Substrate B Pd(OAc)2 Coordination A->B + Pd(II) C CMD Pathway (C1-H Cleavage) B->C Base, Δ D Palladacycle Intermediate C->D - AcOH E Transmetalation (Ar-M) D->E + Ar-[M] F Reductive Elimination E->F F->B Oxidation G C1-Aryl Product F->G - Pd(0)

Figure 1: Catalytic cycle of Pd(II)-catalyzed C1-H arylation via the CMD pathway.

Technique 2: Native Nitrogen-Directed C8-H Functionalization (Rhodium Catalysis)

To bypass the extra oxidation/reduction steps, the native nitrogen can direct C–H activation directly to the C8 position. Because the 7-methoxy group sterically hinders C8, standard Pd catalysts fail. Instead, a highly electrophilic [Cp*Rh(III)] catalyst is generated in situ using AgSbF₆ to abstract chloride ligands. This cationic Rh(III) species easily penetrates the steric bulk to activate the C8-H bond[4].

Quantitative Data Summary

The following table summarizes the operational parameters and performance metrics for the two orthogonal techniques applied to the 6-fluoro-7-methoxyisoquinoline scaffold.

ParameterTechnique 1: N-Oxide Directed C1-H ArylationTechnique 2: Native N-Directed C8-H Alkylation
Catalyst System Pd(OAc)₂ (5 mol%)[Cp*RhCl₂]₂ (2.5 mol%)
Directing Group N-Oxide (Transient, Traceless)Native Isoquinoline Nitrogen
Primary Additive Ag₂CO₃ (Base / Halide scavenger)AgSbF₆ (Chloride abstraction)
Regioselectivity >99% C1-position>95% C8-position
Steric Tolerance High (C1 is unhindered)Moderate (C8 hindered by 7-OMe)
Typical Yield 65–85% (Over 2 steps)50–70%
Self-Validation Polar N-oxide shift on TLCN₂ gas evolution (if using diazo reagents)

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each intermediate step before proceeding.

Workflow Step1 1. N-Oxidation (m-CPBA, DCM, 0°C to RT) Step2 2. C1-H Arylation (Pd(OAc)2, Ar-Br, Ag2CO3, 110°C) Step1->Step2 Step3 3. Catalyst Separation (Celite Filtration) Step2->Step3 Step4 4. N-Oxide Reduction (Zn/NH4Cl or Pd/C/H2) Step3->Step4 Step5 5. Purification & QC (Flash Chromatography, LC-MS) Step4->Step5

Figure 2: Step-by-step workflow for the late-stage C1 functionalization library generation.

Protocol A: Preparation of 6-Fluoro-7-methoxyisoquinoline N-Oxide

Causality: Oxidation prevents Pd-catalyst poisoning and activates the C1 position[3]. Cooling to 0 °C is critical to control the exothermic peroxy-acid reaction and prevent over-oxidation or degradation of the methoxy group.

  • Setup : Dissolve 6-Fluoro-7-methoxyisoquinoline (1.0 equiv, 5.0 mmol)[1] in anhydrous DCM (25 mL) in a round-bottom flask. Cool to 0 °C using an ice bath.

  • Addition : Add m-CPBA (1.2 equiv, 77% max) portionwise over 10 minutes.

  • Reaction : Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation : Monitor by TLC (DCM:MeOH 9:1). The reaction is complete when the starting material spot disappears, replaced by a significantly more polar, UV-active N-oxide spot.

  • Workup : Quench with saturated aqueous Na₂S₂O₃ (15 mL). Validation: A negative starch-iodide test confirms the destruction of excess peroxide. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL) to remove m-chlorobenzoic acid. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Pd-Catalyzed C1-H Arylation

Causality: Ag₂CO₃ acts dually as the base required for the CMD transition state and as a halide scavenger. By precipitating AgBr, it prevents the accumulation of bromide ions that would otherwise trap Palladium in an inactive Pd(II) state[3].

  • Setup : In an oven-dried Schlenk tube, combine the N-oxide from Protocol A (1.0 equiv, 1.0 mmol), Aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).

  • Solvent : Add anhydrous Toluene (5 mL) under an argon atmosphere. Seal the tube.

  • Reaction : Heat the mixture at 110 °C for 16 hours.

  • Self-Validation : A color shift to dark black indicates the precipitation of Pd-black. If this happens within the first hour, the catalyst has deactivated prematurely (likely due to wet solvent or oxygen ingress). LC-MS of an aliquot should show the [M+H]⁺ peak of the C1-arylated N-oxide.

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove silver salts and Pd-black. Concentrate the filtrate.

Protocol C: Traceless Reduction of N-Oxide

Causality: Zn/NH₄Cl provides a mild, chemoselective single-electron transfer reduction. Unlike aggressive Pd/C hydrogenation, this method guarantees that the 6-fluoro group and the newly installed aryl group will not undergo hydrodehalogenation[3].

  • Setup : Dissolve the crude C1-aryl N-oxide in Methanol (10 mL).

  • Addition : Add Zinc dust (5.0 equiv) followed by saturated aqueous NH₄Cl (5 mL).

  • Reaction : Stir vigorously at room temperature for 2 hours.

  • Self-Validation : TLC will show the disappearance of the polar N-oxide spot and the emergence of a highly non-polar spot (the functionalized isoquinoline). Mass spectrometry will confirm a mass shift of -16 Da.

  • Purification : Filter through Celite, extract with EtOAc, wash with brine, dry, and purify via silica gel flash chromatography.

Protocol D: Rh(III)-Catalyzed C8-H Alkylation (Alternative Pathway)

Causality: AgSbF₆ is strictly required to abstract the chloride ligands from the [Cp*RhCl₂]₂ precatalyst. This generates a coordinatively unsaturated, highly electrophilic cationic Rh(III) species capable of overcoming the steric hindrance of the 7-methoxy group to activate the C8-H bond[4].

  • Setup : In a Schlenk tube under argon, add 6-Fluoro-7-methoxyisoquinoline (1.0 equiv, 0.5 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Activation : Add anhydrous DCE (3 mL) and stir for 10 minutes at room temperature to pre-form the active catalyst (solution turns from dark red to bright orange).

  • Reaction : Add a diazo compound (e.g., ethyl diazoacetate, 1.2 equiv) dropwise. Heat to 80 °C for 12 hours.

  • Self-Validation : Immediate nitrogen gas evolution upon addition of the diazo compound visually confirms the formation of the active Rh-carbene intermediate.

  • Purification : Cool, concentrate, and purify directly via flash chromatography.

References

1.1 - Sigma-Aldrich. 2. 3 - Thieme Connect. 3.4 - PubMed / Journal of the American Chemical Society. 4.2 - Organic Letters, ACS Publications.

Sources

Microwave-assisted synthesis of 6-Fluoro-7-methoxyisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 6-Fluoro-7-methoxyisoquinoline Derivatives

Abstract

This application note details the high-efficiency synthesis of 6-fluoro-7-methoxyisoquinoline and its C1-substituted derivatives using microwave-assisted organic synthesis (MAOS). The 6-fluoro-7-methoxyisoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, particularly in the development of P-glycoprotein (P-gp) inhibitors and kinase antagonists. Conventional thermal methods for isoquinoline construction (e.g., Pomeranz-Fritsch) often suffer from harsh conditions, long reaction times, and poor yields due to the electronic deactivation caused by the fluorine substituent. This guide presents a validated MAOS protocol that reduces reaction times from hours to minutes, improves regioselectivity, and facilitates rapid library generation via C1-functionalization (Suzuki-Miyaura coupling).

Introduction & Scientific Rationale

The Pharmacophore

The 6-fluoro-7-methoxyisoquinoline core combines metabolic stability with specific electronic properties.

  • 7-Methoxy Group: Acts as a hydrogen bond acceptor and enhances solubility.

  • 6-Fluorine Atom: Increases lipophilicity and metabolic resistance (blocking C6 oxidation) while modulating the pKa of the isoquinoline nitrogen.

  • Biological Relevance: Derivatives of this scaffold are critical in overcoming multidrug resistance (MDR) in cancer therapy and targeting CNS disorders.

Why Microwave Irradiation?

Isoquinoline synthesis via cyclization involves high activation energy barriers, particularly the aromatization step.

  • Dielectric Heating: Microwave irradiation provides direct energy transfer to the solvent/reagents, generating rapid internal heating (Arrhenius effect).

  • Pressurized Conditions: Sealed vessels allow solvents (e.g., EtOH, MeCN) to be heated far above their atmospheric boiling points, accelerating rate-determining steps (RDS).

  • Yield Improvement: For electron-deficient rings (due to Fluorine), MW irradiation promotes the electrophilic aromatic substitution required for ring closure, which is often sluggish under thermal conditions.

Retrosynthetic Analysis & Workflow

The synthesis is approached in two phases:

  • Core Construction: Modified Pomeranz-Fritsch cyclization.

  • Library Expansion: C1-functionalization via Pd-catalyzed cross-coupling.

SynthesisWorkflow Start 4-Fluoro-3-methoxy- benzaldehyde Imine Schiff Base Intermediate Start->Imine + Aminoacetaldehyde dimethyl acetal Cyclization MW Cyclization (Acid Mediated) Imine->Cyclization H2SO4 / TFA Core 6-Fluoro-7-methoxy- isoquinoline (Core) Cyclization->Core 160°C, 15 min Activation N-Oxidation & Chlorination Core->Activation mCPBA; POCl3 Chloro 1-Chloro-6-fluoro- 7-methoxyisoquinoline Activation->Chloro Coupling MW Suzuki Coupling Chloro->Coupling + Ar-B(OH)2 Pd Catalyst Final C1-Substituted Derivatives Coupling->Final 120°C, 10 min

Figure 1: Strategic workflow for the synthesis of 6-fluoro-7-methoxyisoquinoline derivatives.

Experimental Protocols

Phase 1: Core Synthesis (Modified Pomeranz-Fritsch)

Objective: Construct the isoquinoline ring from 4-fluoro-3-methoxybenzaldehyde. Challenge: The fluorine atom at position 4 (para to the closure site) is inductively withdrawing, potentially deactivating the ring toward electrophilic attack. MW energy overcomes this barrier.

Reagents:

  • 4-Fluoro-3-methoxybenzaldehyde (1.0 equiv)

  • Aminoacetaldehyde dimethyl acetal (1.1 equiv)

  • Solvent: Toluene (Step 1), Trifluoroacetic acid (TFA) / Trifluoromethanesulfonic acid (TfOH) (Step 2)

Step-by-Step Protocol:

  • Imine Formation (Dean-Stark alternative):

    • In a MW vial, mix aldehyde (5 mmol) and aminoacetal (5.5 mmol) in Toluene (3 mL).

    • MW Condition: Heat at 110°C for 10 min (Open vessel or equipped with drying tube to remove water).

    • Concentrate in vacuo to yield the crude Schiff base.

  • Cyclization (The Critical MW Step):

    • Dissolve the crude Schiff base in a mixture of TFA (3 mL) and TfOH (0.5 mL). Note: TfOH acts as a superacid promoter.

    • Seal the vessel (high-pressure cap).

    • MW Parameters:

      • Temperature: 140°C

      • Time: 15 minutes

      • Stirring: High[1]

      • Power: Dynamic (set Max 300W)

    • Workup: Pour onto ice/NH4OH (pH > 9). Extract with DCM. Purify via flash chromatography (Hex/EtOAc).

Data Comparison: Thermal vs. Microwave

ParameterThermal (Reflux)Microwave (Closed Vessel)
Solvent Chlorobenzene / H2SO4TFA / TfOH
Temperature 132°C140°C
Time 24 - 48 Hours15 Minutes
Yield 35 - 45%68 - 75%
Purity (Crude) Low (Tarry byproducts)High (Cleaner profile)
Phase 2: Library Generation (C1-Functionalization)

Objective: Synthesize a library of derivatives by installing aryl/heteroaryl groups at the C1 position. Precursor: 1-Chloro-6-fluoro-7-methoxyisoquinoline (prepared from the core via N-oxide rearrangement with POCl3).

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling This protocol is optimized for rapid SAR exploration.

Reagents:

  • 1-Chloro-6-fluoro-7-methoxyisoquinoline (0.2 mmol)

  • Aryl Boronic Acid (0.3 mmol)

  • Catalyst: Pd(dppf)Cl2[2]·DCM (3 mol%) or PEPPSI-iPr (1 mol%)

  • Base: K2CO3 (2M aq, 2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or EtOH/Water (for green chemistry)

Step-by-Step Protocol:

  • Loading: To a 2-5 mL microwave vial, add the chloro-isoquinoline, boronic acid, and Pd catalyst.

  • Inertion: Cap the vial and purge with Argon/Nitrogen for 30 seconds.

  • Solvent Addition: Inject degassed solvent and base solution through the septum.

  • Microwave Irradiation:

    • Temperature: 120°C

    • Hold Time: 10 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Workup: Filter through a Celite pad (rinsing with EtOAc). Wash filtrate with brine. Concentrate.

  • Purification: Prep-HPLC or Flash Chromatography.

Optimization Logic (Graphviz)

Optimization Goal Maximize Yield of C1-Derivative Factor1 Solvent Choice Goal->Factor1 Factor2 Catalyst Goal->Factor2 Factor3 Temp/Time Goal->Factor3 Opt1 Dioxane/H2O (Standard) vs EtOH/H2O (Green) Factor1->Opt1 Result1 Result: Cleaner Workup Opt1->Result1 EtOH preferred for polar substrates Opt2 Pd(PPh3)4 (Slow) vs Pd(dppf)Cl2 (Robust) Factor2->Opt2 Result2 Result: >90% Conversion Opt2->Result2 dppf superior for steric bulk Opt3 100°C/30min vs 140°C/5min Factor3->Opt3 Result3 Result: Minimal Dehalogenation Opt3->Result3 120°C/10min optimal balance

Figure 2: Optimization logic for the Suzuki coupling step. Pd(dppf)Cl2 at 120°C provides the best balance of conversion vs. byproduct formation.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Cyclization Insufficient acid strength or temp.Switch from H2SO4 to TfOH/TFA mixtures; Increase MW temp to 160°C (monitor pressure).
Dehalogenation (Loss of F) Pd-catalyzed reduction during coupling.Reduce reaction time; Switch solvent to Toluene/Water; Use milder base (Cs2CO3).
Vial Failure/Venting Excessive pressure from volatile solvents.Ensure headspace ratio is correct (fill vial 2/3 max); Use high-boiling solvents (DMF, Dioxane).
Homocoupling of Boronic Acid Oxygen presence.Rigorous purging (Ar) before heating; MW irradiation accelerates this side reaction if O2 is present.

Applications & Biological Relevance

The 6-fluoro-7-methoxyisoquinoline derivatives synthesized via this protocol are prime candidates for:

  • P-gp Inhibition: Reversing multidrug resistance in chemotherapy [1].[3]

  • Kinase Inhibition: The isoquinoline nitrogen acts as a hinge binder in ATP-competitive inhibitors.

  • CNS Agents: The fluorine substitution improves blood-brain barrier (BBB) permeability compared to the non-fluorinated parent [2].

References

  • Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance. PubMed. [Link]

  • Microwave-assisted synthesis of isoquinolines and isoquinolinones. RSC Advances. [Link]

  • Microwave-Assisted Suzuki Cross-Coupling Reactions on Quinoline Derivatives. IJSRP. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for 6-Fluoro-7-methoxyisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-7-methoxyisoquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction yields for this important heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success in the lab.

The synthesis of substituted isoquinolines like 6-Fluoro-7-methoxyisoquinoline is a critical step in the development of numerous pharmaceutical agents.[1][2] The Bischler-Napieralski reaction is one of the most versatile and commonly employed methods for this transformation, involving the acid-catalyzed cyclodehydration of a β-arylethylamide.[3][4][5] However, this reaction is not without its challenges, from low yields to problematic side reactions. This guide provides direct answers to specific issues you may encounter.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemical principles and offering actionable solutions.

Q1: Why is my reaction yield extremely low or why is there no product formation at all?

This is a common and frustrating issue that can often be traced back to one of three areas: substrate reactivity, reagent integrity, or reaction conditions.

Possible Causes & Solutions:

  • Insufficient Aromatic Ring Activation: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[3][6] It works most efficiently when the aromatic ring is electron-rich. The methoxy group at the 7-position is activating, but if other deactivating groups are present, or if the precursor amide is not correctly substituted, cyclization will be difficult.

    • Solution: Ensure your starting β-arylethylamide is correctly synthesized. For poorly activated systems, you must use more forceful reaction conditions.[7][8]

  • Moisture Contamination: The dehydrating agents used (e.g., POCl₃, P₂O₅) are highly sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the reagent, halting the reaction.[7]

    • Solution: Rigorously dry all glassware in an oven prior to use. Use anhydrous solvents and ensure starting materials are dry. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[9]

  • Inappropriate Reaction Conditions: Temperature is a critical parameter. If the temperature is too low, the activation energy for cyclization will not be overcome.[7] Conversely, excessively high temperatures can lead to decomposition.[8]

    • Solution: If using POCl₃, ensure the reaction is heated to reflux (typically in a high-boiling solvent like toluene or xylene).[7][10] For stubborn substrates, microwave-assisted heating can be an effective strategy to achieve the necessary temperatures safely and quickly.[10]

Troubleshooting Workflow for Low Yield

For a systematic approach, follow this diagnostic workflow.

G start Low or No Yield Observed check_sm Verify Starting Material (NMR, LC-MS) start->check_sm sm_ok SM Correct check_sm->sm_ok Purity/Structure OK? sm_bad SM Incorrect check_sm->sm_bad No check_reagents Check Reagent Quality (Anhydrous Solvents, Fresh POCl₃) reagents_ok Reagents Good check_reagents->reagents_ok Anhydrous/Fresh? reagents_bad Reagents Suspect check_reagents->reagents_bad No check_conditions Review Reaction Conditions (Temperature, Time) conditions_ok Conditions Appropriate check_conditions->conditions_ok Sufficiently Forcing? conditions_bad Conditions Too Mild check_conditions->conditions_bad No sm_ok->check_reagents resynthesize Re-synthesize & Purify Starting Material sm_bad->resynthesize reagents_ok->check_conditions replace_reagents Use Fresh Anhydrous Solvents & Reagents reagents_bad->replace_reagents increase_severity Increase Temperature or Switch to Stronger Reagent (e.g., P₂O₅/POCl₃) conditions_bad->increase_severity

Caption: A decision tree for diagnosing low-yield issues.

Q2: I am observing a significant styrene-like side product. What is causing this and how can I prevent it?

The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, known as the retro-Ritter reaction .[10]

  • Causality: This side reaction is strong evidence for the formation of a nitrilium ion intermediate (see mechanism in FAQ section).[10] If this intermediate can eliminate a stable carbocation, it will lead to the formation of a nitrile and a styrene. This pathway becomes competitive, especially if the benzylic position is stabilized.[7]

  • Prevention Strategies:

    • Solvent Choice: Shifting the equilibrium away from the elimination products is key. Using the corresponding nitrile as the reaction solvent (e.g., acetonitrile if an acetyl group is part of the starting amide) can suppress the retro-Ritter reaction.[7][10]

    • Milder Reagents: Modern methods that avoid the high temperatures that favor nitrilium ion formation can prevent this side reaction. Reagents like oxalyl chloride or triflic anhydride (Tf₂O) with a non-nucleophilic base proceed under much milder conditions and generate an N-acyliminium intermediate, which is less prone to this elimination pathway.[7][10]

Q3: My product is a mixture of regioisomers. How can I improve selectivity?

Regioisomeric impurities can arise, particularly when using very strong dehydrating agents like phosphorus pentoxide (P₂O₅).

  • Causality: This is often attributed to cyclization occurring at an alternative, "ipso" carbon on the aromatic ring to form a spiro intermediate, which then undergoes rearrangement.[3][11] The choice of dehydrating agent significantly influences the likelihood of this pathway. For example, treating N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide with POCl₃ gives the "normal" product, while using P₂O₅ results in a mixture of regioisomers.[3]

  • Solutions:

    • Reagent Selection: If you are using P₂O₅ and observing regioisomers, switch to a milder dehydrating agent. Phosphoryl chloride (POCl₃) alone is often sufficient and less prone to inducing rearrangement.[3]

    • Modern, Milder Methods: The use of triflic anhydride (Tf₂O) with 2-chloropyridine is highly selective and proceeds at low temperatures, which can completely suppress the formation of rearrangement products.[7][8]

Q4: The workup procedure is difficult, and I'm losing my product during purification. What is a reliable method?

A proper workup is crucial for isolating the 3,4-dihydroisoquinoline intermediate in good yield and purity.

  • Standard Protocol:

    • Quenching: After the reaction is complete (monitored by TLC), cool the reaction vessel in an ice bath. Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice. This hydrolyzes the remaining dehydrating agent in a controlled manner.

    • Basification: The resulting aqueous solution will be strongly acidic. Slowly add a base (e.g., concentrated NH₄OH or a 6N NaOH solution) while monitoring the pH. The goal is to basify the solution to a pH of 8-9. This deprotonates the nitrogen of the dihydroisoquinoline, making it extractable into an organic solvent.[7]

    • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Washing & Drying: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product is typically a dark oil or solid. Purification is almost always necessary and is best achieved by flash column chromatography on silica gel.[12]

Q5: My reaction successfully produced the 3,4-dihydroisoquinoline intermediate. How do I efficiently oxidize it to the final 6-Fluoro-7-methoxyisoquinoline product?

The Bischler-Napieralski reaction yields a 3,4-dihydroisoquinoline.[4][10] A subsequent dehydrogenation (oxidation) step is required to form the aromatic isoquinoline ring.

  • Common Dehydrogenation Methods:

    • Palladium on Carbon (Pd/C): This is a very common and effective method. The dihydroisoquinoline is heated in a high-boiling, inert solvent (like xylene or decalin) with 10% Pd/C. This catalytic dehydrogenation cleanly removes H₂ gas to afford the aromatic product.[4]

    • Sulfur or Selenium: Heating the intermediate with elemental sulfur or selenium can also effect the dehydrogenation, though these methods can sometimes be sluggish and require higher temperatures.[4]

    • Manganese Dioxide (MnO₂): Activated MnO₂ is a useful oxidant for this transformation, particularly for substrates that might be sensitive to high temperatures.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis and its underlying principles.

Q1: What are the primary synthetic routes for constructing the isoquinoline core?

Besides the Bischler-Napieralski reaction, several other named reactions are fundamental to isoquinoline synthesis.[2]

  • Bischler-Napieralski Reaction: Cyclodehydration of a β-phenylethylamide. Excellent for 3,4-dihydroisoquinolines which are then oxidized.[2][3]

  • Pomeranz–Fritsch Reaction: Acid-catalyzed reaction of a benzaldehyde with a 2,2-dialkoxyethylamine to directly form an isoquinoline.[2][13][14]

  • Pictet–Spengler Reaction: Condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. This method produces tetrahydroisoquinolines.[2][4][15][16]

Q2: How do I choose the right dehydrating agent for my Bischler-Napieralski reaction?

The choice of reagent is critical and depends on the reactivity of your substrate.[8]

Reagent(s)Typical ConditionsAdvantagesDisadvantages
Phosphoryl Chloride (POCl₃) Reflux in toluene or xyleneCommonly available, effective for electron-rich aromatics.[3][10]May not be strong enough for deactivated systems; requires high temperatures.
Phosphorus Pentoxide (P₂O₅) Often used with POCl₃, refluxVery powerful, effective for electron-poor aromatics.[3][10]Harsh conditions can cause side reactions, including charring and regioisomeric scrambling.[3]
Triflic Anhydride (Tf₂O) / 2-Chloropyridine -20 °C to 0 °C in DCMVery mild conditions, high yields, high selectivity, avoids many side reactions.[7][8]More expensive than classical reagents.
Q3: What is the accepted mechanism of the Bischler-Napieralski reaction?

While several pathways were initially proposed, detailed studies support a mechanism proceeding through a key nitrilium ion intermediate .[3][10][11]

G amide β-Arylethylamide activated_amide Activated Amide (e.g., Imidoyl Phosphate) amide->activated_amide + POCl₃ - (OPO₂Cl₂)⁻ nitrilium Nitrilium Ion Intermediate activated_amide->nitrilium Elimination spiro Cyclized Intermediate (Sigma Complex) nitrilium->spiro Intramolecular Electrophilic Attack dihydroisoquinoline 3,4-Dihydroisoquinoline spiro->dihydroisoquinoline - H⁺ (Rearomatization)

Caption: Mechanism of the Bischler-Napieralski Reaction.

The reaction begins with the activation of the amide oxygen by the Lewis acidic dehydrating agent (e.g., POCl₃).[10] This is followed by elimination to form a highly electrophilic nitrilium salt.[3] The electron-rich aromatic ring then attacks this electrophile in an intramolecular electrophilic aromatic substitution to form a spirocyclic intermediate, which quickly rearomatizes by losing a proton to yield the final 3,4-dihydroisoquinoline product.[3][11]

Q4: Are there modern, milder alternatives to the classical Bischler-Napieralski conditions?

Yes. The development of milder protocols has significantly expanded the scope and efficiency of this reaction.

The most notable modern alternative uses trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine .[8] This method, often referred to as the Movassaghi modification, allows the reaction to proceed at temperatures as low as -20 °C to 0 °C.[5][8] The benefits include higher yields, cleaner reactions, suppression of side reactions like the retro-Ritter, and applicability to more sensitive substrates.[7][8]

Part 3: Experimental Protocols

Protocol 1: Classical Synthesis using Phosphoryl Chloride (POCl₃)

This protocol describes a traditional approach for the cyclization step.

  • Reaction Setup: To a solution of the precursor β-arylethylamide (1.0 equiv) in anhydrous toluene (or xylene), add phosphoryl chloride (POCl₃) (2.0-3.0 equiv) dropwise at 0 °C under an inert atmosphere.[8]

  • Heating: After the addition is complete, slowly warm the reaction mixture to reflux (80-140 °C, depending on the solvent) and maintain for 2-6 hours.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide to a pH of 8-9.[7][8]

  • Extraction & Purification: Extract the product with DCM (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2: Modern, High-Yield Synthesis using Triflic Anhydride (Tf₂O)

This protocol is a milder and often more efficient alternative.[8]

  • Starting Material Preparation: Dissolve the β-arylethylamide (1.0 equiv) in dry dichloromethane (DCM) and cool the solution to -20 °C under an inert atmosphere.

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution, followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv).

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30-60 minutes. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with DCM.

  • Extraction & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue by flash column chromatography.

Protocol 3: Dehydrogenation to form the Isoquinoline

This protocol describes the final oxidation step using Pd/C.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified 3,4-dihydroisoquinoline (1.0 equiv) in a high-boiling solvent such as xylene or decalin.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (approx. 10% by weight of the starting material).

  • Heating: Heat the mixture to reflux and maintain for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature.

  • Purification: Dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with more solvent. Concentrate the filtrate under reduced pressure and purify by column chromatography or recrystallization if necessary.

References

  • Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Wikipedia. (2023). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation of reaction conditions. Retrieved from [Link]

  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • Thieme. (n.d.). Isoquinoline. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Bischler-Napieralski Isoquinoline Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

  • YouTube. (2020). Preparation of Isoquinoline by Bischler Napieralski Synthesis. Retrieved from [Link]

  • Chem-Station. (2018). Pomeranz-Fritsch Isoquinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]

  • Wikipedia. (2023). Isoquinoline. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Regioselectivity During Isoquinoline Fluorination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoquinoline Fluorination. As a Senior Application Scientist, I have designed this portal to help researchers, synthetic chemists, and drug development professionals navigate the complex landscape of azaarene C–H fluorination.

Direct C–H fluorination of isoquinolines is notoriously difficult due to the electron-deficient nature of the pyridine ring and the high activation barrier associated with C–F bond formation[1]. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve precise regiocontrol—whether you are targeting the C1, C4, or the highly elusive meta-positions.

Diagnostic Workflow for Regioselective Fluorination

Before troubleshooting a failed reaction, it is critical to align your synthetic strategy with the inherent electronic properties of your target site. The following workflow dictates the optimal reagent and catalytic system based on your desired regioselectivity.

DiagnosticWorkflow Start Identify Target Fluorination Site C4 C4 Position (Electrophilic/Radical) Start->C4 C1_C2 C1/C2 Position (Nucleophilic) Start->C1_C2 Meta Meta Position (C5/C6/C7/C8) Start->Meta C4_Sol Selectfluor + Photoredox (e.g., Xanthone, 365nm) C4->C4_Sol C1_C2_Sol NFSI + Et3SiH (Visible Light, Metal-Free) C1_C2->C1_C2_Sol Meta_Sol Dearomatization Strategy (Oxazinopyridine Intermediates) Meta->Meta_Sol

Diagnostic workflow for selecting isoquinoline fluorination strategies based on target site.

Frequently Asked Questions (FAQs)

Q: Why does traditional electrophilic fluorination of isoquinolines often fail or yield complex mixtures? A: Isoquinolines are typical electron-deficient aromatic systems. The nitrogen atom withdraws electron density, making the ring highly inert to electrophilic attack[2]. Furthermore, traditional electrophilic fluorination requires the formation of a protonated Meisenheimer intermediate, which is thermodynamically unfavorable and possesses a high energy barrier[1]. This leads to poor conversion or unselective background reactions.

Q: How can I shift regioselectivity away from the nitrogen-adjacent C1/C2 positions to the C4 position? A: Uncatalyzed reactions often favor C1 or C2 due to the inherent nucleophilicity of these sites or nitrogen-directed processes. To achieve C4 selectivity, you must pivot to a single-electron transfer (SET) radical pathway. Using a photoredox catalyst (like Xanthone) with Selectfluor allows for a concerted nucleophilic fluorination that bypasses the Meisenheimer intermediate[1]. To further suppress C2 byproducts, replace protic acids with Lewis acids; the Lewis acid coordinates the azaarene nitrogen, sterically blocking the C1/C2 sites[1].

Q: Is direct meta-fluorination (C5, C6, C7, C8) possible? A: Direct C–H bond fluorination at the meta-positions is exceptionally challenging because these sites are electronically inert compared to the ortho and para positions[2]. The most reliable workaround is a dearomatization strategy. By performing a [4+2] cycloaddition to form an oxazinopyridine intermediate, you break the aromaticity. The resulting enamine-like structure can undergo highly selective electrophilic fluorination by Selectfluor at the former meta-position. Subsequent acidic hydrolysis restores aromaticity, trapping the fluorine exclusively at the target site[2][3].

Troubleshooting Guide & Quantitative Data

Table 1: Quantitative Comparison of Isoquinoline Fluorination Strategies

Use this table to benchmark your expected yields and select the appropriate catalytic system.

Target SiteReagent SystemCatalyst / ConditionsTypical YieldSelectivity RatioReference
C4 Selectfluor (3–4 eq)Xanthone (20 mol%), 365 nm LED50–80%Up to 4.5:1 (C4:C2)[1]
C1 / C2 NFSI (1.5 eq) + Et

SiH
Visible Light, Metal-Free34–76%>8:1 (C2:C4)[4]
Meta Selectfluor + KFOxazinopyridine Dearomatization21–81%Exclusive Meta[3]
Table 2: Common Regioselectivity Issues and Mechanistic Solutions
ObservationMechanistic CauseRecommended Solution
High C2 byproduct during C4-targeted fluorination The unhindered nitrogen atom directs radical or electrophilic attack to the adjacent C1/C2 sites due to proximity and residual nucleophilicity.Replace standard HCl with a bulky Lewis acid. Coordination to the nitrogen sterically disfavors attack at adjacent sites, pushing the reaction to the more electrophilic C4 position[1].
Reaction stalling / Low conversion in photoredox C4 fluorination Back electron transfer (BET) outpaces the productive concerted F⁻/e⁻/H⁺ transfer, quenching the radical chain.Ensure rigorous degassing via freeze-pump-thaw. Add Et

N·HCl (1 equiv) as a redox mediator to facilitate chain propagation and sustain the radical cycle[1].
Over-fluorination in dearomatization strategies Selectfluor decomposes or attacks multiple sites on the highly nucleophilic enamine intermediate before rearomatization can occur.Add KF and 18-crown-6 to the reaction mixture. KF traps the cationic oxazinopyridinium intermediate, forming a stable difluorinated species that cleanly eliminates HF during rearomatization[3].

Validated Experimental Protocols

Protocol A: C4-Selective Photoredox Fluorination of Isoquinolines

This protocol utilizes an electron-transfer-enabled concerted nucleophilic fluorination pathway to overcome the high energy barrier of azaarene functionalization[1].

Self-Validation Checkpoint: Before scaling up, monitor the crude mixture via


F-NMR. A successful C4-F bond typically presents a distinct resonance between -110 ppm and -130 ppm (depending on ring substituents).
  • Protonation: In a dried quartz reaction vessel, combine the isoquinoline substrate (0.4 mmol) and HCl (1.3 equiv) to pre-form the protonated azaarene salt. This step is critical to lower the reduction potential of the substrate[1].

  • Reagent Addition: Add Selectfluor (3–4 equiv), Xanthone (20 mol % as the photocatalyst), and Et

    
    N·HCl (1 equiv) in anhydrous Acetonitrile (0.1 M)[1].
    
  • Degassing (Critical Step): Degas the mixture rigorously using three consecutive freeze-pump-thaw cycles. Causality: Ambient oxygen will rapidly quench the excited triplet state of Xanthone, completely halting the radical chain.

  • Irradiation: Irradiate the mixture with a 365 nm LED (12 W) at 30 °C for 24 hours[1].

  • Workup: Quench the reaction with saturated aqueous NaHCO

    
    , extract with EtOAc, dry over Na
    
    
    
    SO
    
    
    , and purify via silica gel chromatography.
Protocol B: Metal-Free C1/C2-Selective Fluorination

This method leverages N-fluorobenzenesulfonimide (NFSI) and a silane hydrogen atom transfer (HAT) agent under visible light[4].

  • Setup: Combine the isoquinoline substrate (1.0 equiv), NFSI (1.5 equiv), and Et

    
    SiH (2.0 equiv) in a suitable solvent (e.g., DCM or MeCN)[4].
    
  • Irradiation: Irradiate the mixture under visible light (e.g., standard blue LEDs) at room temperature.

  • Mechanism in Action: Visible light cleaves the N–F bond of NFSI, generating an N-centered radical and a fluorine radical. The N-centered radical abstracts a hydrogen from Et

    
    SiH (driven by bond dissociation energy differentials), preventing reversible side reactions. The highly reactive fluorine radical then selectively attacks the more nucleophilic C1/C2 positions[4].
    
  • Isolation: Concentrate the crude mixture and isolate the product via column chromatography.

Mechanistic Pathway Visualization

Understanding the photoredox cycle is essential for troubleshooting. The diagram below illustrates the concerted F⁻/e⁻/H⁺ transfer mechanism that enables C4 selectivity by avoiding the thermodynamically unstable Meisenheimer intermediate[1].

Mechanism Init Initiation: Excited Sensitizer (PC*) Radical_Cation π-Radical Intermediate (Ar-H•) Init->Radical_Cation SET Substrate Protonated Isoquinoline (Ar-H+) Substrate->Radical_Cation -H+ Fluorination Concerted F-/e-/H+ Transfer (Selectfluor) Radical_Cation->Fluorination Selectfluor Attack Fluorination->Radical_Cation Chain Propagation (e- transfer) Product C4-Fluoroisoquinoline (Ar-F) Fluorination->Product -TEDA-H2+

Photoredox-catalyzed concerted nucleophilic fluorination mechanism for C4 selectivity.

References

1.[1] Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society.1 2.[4] Metal-Free, Site-Selective C–H Fluorination of Heteroarenes Under Visible Light. CCS Chemistry. 4 3.[3] Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Angewandte Chemie (via ResearchGate). 3 4.[5] Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. 5 5.[2] Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. Oreateai. 2

Sources

Technical Support Center: Purification of 6-Fluoro-7-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISOQ-6F7M-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are attempting to purify 6-Fluoro-7-methoxyisoquinoline (CAS: 1036711-00-8) . This is a basic nitrogenous heterocycle. The primary challenges you will face are peak tailing (due to interaction with acidic silanols) and regioisomer co-elution (specifically from the 7-fluoro-6-methoxy isomer, a common byproduct in Pomeranz-Fritsch or Bischler-Napieralski cyclizations).

This guide replaces standard templates with a logic-driven workflow designed to ensure high purity (>98%) for biological assays.

Module 1: The Chemical Logic (Why Your Column Might Fail)

Before packing the column, you must understand the molecular behavior inside the stationary phase.

1. The Basicity Trap The isoquinoline nitrogen has a lone pair that acts as a Lewis base. Standard silica gel (


) is acidic (pH ~4-5).
  • The Interaction: The basic nitrogen forms hydrogen bonds or salt bridges with the acidic silanol (

    
    ) groups.
    
  • The Result: This is not a simple adsorption/desorption equilibrium.[1] It is a "stick-and-drag" effect, causing severe peak tailing and yield loss.

  • The Fix: You must use a modifier (Triethylamine or Ammonia) to competitively block these silanol sites.

2. Electronic Push-Pull

  • Fluorine (C6): Strong Electron Withdrawing Group (EWG) via induction (-I).

  • Methoxy (C7): Electron Donating Group (EDG) via resonance (+M).

  • Net Effect: The molecule is polarized but moderately lipophilic. The pKa is estimated around 4.8–5.2 (lower than unsubstituted isoquinoline due to the F atom). This means it is less basic than pyridine but still basic enough to streak on neutral silica.

Module 2: Optimized Purification Protocol
Phase A: Mobile Phase Selection

Do not use generic Hexane/Ethyl Acetate without modification.

SystemCompositionApplicationPros/Cons
Primary (Recommended) DCM / MeOH / NH₄OH 95:5:0.5 to 90:10:1Best for solubility. Excellent for removing polar tars. Con: Can be too strong; risk of co-eluting impurities.
High Resolution Toluene / Acetone / Et₃N Gradient: 100:0 to 80:20 (+1% Et₃N)Best for Regioisomers. Toluene provides

-

selectivity different from alkanes.
Standard Hexane / EtOAc / Et₃N Gradient: 90:10 to 40:60 (+1% Et₃N)Good baseline. Con: Isoquinolines often precipitate in high hexane ratios.
Phase B: The "Neutralized Slurry" Technique

Standard packing will result in band broadening. Use this specific packing method:

  • Pre-treatment: Suspend your Silica Gel 60 (40–63 µm) in the mobile phase containing the basic modifier (e.g., Hex/EtOAc + 1% Et₃N).

  • Equilibration: Pour the slurry and flush with 3 column volumes (CV) of the modified solvent. This ensures every silanol group is neutralized before your sample touches the column.

  • Loading:

    • Preferred:Dry Loading. Dissolve crude in minimal DCM, add silica (1:2 ratio), rotovap to dryness. Load the free-flowing powder.[1]

    • Reasoning: Liquid loading in DCM often causes the sample to band-spread immediately because DCM is stronger than the starting mobile phase.

Module 3: Troubleshooting & FAQs
Q1: My product is streaking/tailing across 20 fractions. What went wrong?

Diagnosis: Uncapped silanols. The Fix:

  • Did you add Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH)? If not, add 1% Et₃N to your current mobile phase immediately.

  • If you did add it, your silica might be too acidic. Switch to Neutralized Alumina (Type III) stationary phase. Alumina is less acidic and often resolves basic heterocycles with sharper peaks.

Q2: I see two spots with touching R_f values (e.g., 0.35 and 0.38). How do I separate them?

Diagnosis: Regioisomer contamination (likely 6-F/7-OMe vs. 7-F/6-OMe). The Fix:

  • Change Selectivity: Switch from a proton-donor/acceptor system (DCM/MeOH) to a dipole-dipole system. Try Toluene/Acetone (9:1) . The aromatic solvent interacts differently with the electron-rich methoxy vs. electron-poor fluoro positions.

  • Shallower Gradient: Run an isocratic column at the solvent ratio where R_f is 0.25. Do not use a gradient.

Q3: My compound precipitates on the column (white band stops moving).

Diagnosis: Solubility crash. The Fix:

  • You likely used Hexane/EtOAc, and the compound is insoluble in Hexane.

  • Immediate Rescue: Switch to 100% EtOAc or DCM/MeOH (95:5) to flush the column.

  • Prevention: Use the DCM/MeOH/NH₄OH system described in Module 2.

Module 4: Decision Logic (Visualization)

The following diagram illustrates the decision process for selecting the correct purification pathway based on your crude material's behavior.

PurificationLogic Start Crude 6-Fluoro-7-methoxyisoquinoline SolubilityCheck Solubility Check: Is it soluble in 10% EtOAc/Hex? Start->SolubilityCheck Strat_Standard Strategy A: Hex/EtOAc + 1% Et3N (Standard) SolubilityCheck->Strat_Standard Soluble Strat_Polar Strategy B: DCM/MeOH + 1% NH4OH (High Solubility) SolubilityCheck->Strat_Polar Insoluble TLC_Check TLC Analysis: Check R_f & Spot Shape Tailing Issue: Spot Tails/Streaks TLC_Check->Tailing Poor Shape CloseSpots Issue: Close Impurities (Regioisomers) TLC_Check->CloseSpots Poor Resolution HexSoluble Yes HexInsoluble No (Precipitates) Strat_Standard->TLC_Check Strat_Polar->TLC_Check Fix_Tailing Action: Increase Base (Switch to 2% NH4OH in MeOH) Tailing->Fix_Tailing Fix_Selectivity Action: Change Selectivity (Use Toluene/Acetone) CloseSpots->Fix_Selectivity

Figure 1: Decision matrix for mobile phase selection and troubleshooting based on solubility and TLC behavior.

References & Grounding
  • Isoquinoline Synthesis & Properties:

    • Context: 6-Fluoro-7-methoxyisoquinoline is a known intermediate in the synthesis of quinoline/isoquinoline-based kinase inhibitors.

    • Source: Sigma-Aldrich Product Data (CAS 1036711-00-8).[2] Link

  • Chromatography of Basic Heterocycles:

    • Context: The requirement for basic modifiers (Et3N/NH3) to prevent tailing on silica gel.

    • Source: BenchChem Technical Support: Purification of Isoquinolinones. Link

  • Flash Chromatography Fundamentals:

    • Context: Standard protocols for silica gel mesh size (40-63 µm) and column loading.

    • Source: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry.

  • Regioisomer Separation Strategies:

    • Context: Use of aromatic solvents (Toluene) to separate positional isomers of fluoro-methoxy derivatives.

    • Source: General principles of selectivity in Journal of Liquid Chromatography & Related Technologies.

Sources

Resolving stability issues of 6-Fluoro-7-methoxyisoquinoline in solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Solubility Optimization in Solution CAS: 1036711-00-8 Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


[1][2][3]

Introduction: The Stability Paradox

Welcome to the technical support hub for 6-Fluoro-7-methoxyisoquinoline . As a Senior Application Scientist, I often see researchers struggle with this compound not because it is inherently unstable, but because it is environmentally responsive .

The isoquinoline core is a nitrogen-containing heterocycle that is weakly basic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).[1][2][3] The addition of a methoxy group at C7  (electron-donating) and a fluorine atom at C6  (electron-withdrawing) creates a "push-pull" electronic system.[1][2][3] While the fluorine atom enhances metabolic stability (blocking C6 oxidation), the electron-rich methoxy group can make the ring system susceptible to photo-oxidation and N-oxide formation in solution [1, 2].[1][2][3]

This guide provides self-validating protocols to distinguish between physical precipitation and chemical degradation, ensuring your biological data remains reproducible.

Module 1: Solubility & Stock Preparation

The Issue: Users frequently report "crashing out" upon dilution into aqueous buffers. The Cause: The neutral form of the molecule is lipophilic.[3] At physiological pH (7.4), the nitrogen is largely unprotonated, leading to aggregation.

Optimized Solubilization Protocol
ParameterRecommendationScientific Rationale
Primary Solvent Anhydrous DMSO High dipole moment disrupts crystal lattice; "Anhydrous" prevents hydrolytic degradation over time.[1][2][3]
Secondary Solvent Ethanol (Absolute) Useful for evaporation methods, but less stable for long-term storage than DMSO.[1][2][3]
Aqueous Buffer pH < 5.0 (Initial) Protonation of the isoquinoline nitrogen (

) drastically increases solubility [3].[1][2]
Max Conc. 50 mM (DMSO) Beyond this, aggregation kinetics accelerate, leading to "micro-precipitation" invisible to the naked eye.
Step-by-Step Stock Generation
  • Weighing: Weigh the solid quickly. The compound can be hygroscopic; absorbed water initiates degradation.[3]

  • Dissolution: Add anhydrous DMSO to achieve 50 mM. Vortex for 30 seconds.[2]

    • Checkpoint: Solution should be clear yellow/brown.[2][3] If cloudy, sonicate at 35°C for 5 mins.

  • Aliquoting: Do not store the bulk bottle. Aliquot into single-use amber vials (20-50

    
    L).
    
  • Storage: Store at -20°C or -80°C.

    • Critical: Use a desiccator or seal vials with Parafilm to prevent DMSO from absorbing atmospheric water.[2]

Module 2: Chemical Stability (The N-Oxidation Problem)

The Issue: The solution turns from light yellow to dark brown/red over weeks. LC-MS shows a mass shift of +16 Da.[1][2][3] The Cause: N-Oxidation .[2][3][4] The nitrogen lone pair attacks dissolved oxygen or peroxides in the solvent, forming the N-oxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).[1][2][3] The C7-methoxy group increases electron density, potentially accelerating this process compared to bare isoquinoline [4].[2][3]
Troubleshooting Workflow: Degradation vs. Precipitation

Use this logic flow to diagnose your solution issues.

Troubleshooting Start Issue: Loss of Potency / Color Change CheckSolubility Step 1: Centrifuge Sample (10,000 x g, 5 min) Start->CheckSolubility Pellet Pellet Visible? CheckSolubility->Pellet Precipitation Diagnosis: Physical Precipitation Pellet->Precipitation Yes Supernatant Diagnosis: Chemical Degradation Pellet->Supernatant No Action1 Action: Check pH. If pH > 6.0, acidify or increase DMSO % Precipitation->Action1 CheckLCMS Step 2: Run LC-MS Supernatant->CheckLCMS MassShift Mass Shift +16 Da? CheckLCMS->MassShift NOxide Result: N-Oxide Formation MassShift->NOxide Yes Photolysis Result: Photodegradation (Dimerization/Ring Opening) MassShift->Photolysis No

Figure 1: Diagnostic logic for distinguishing between solubility failure and chemical instability.

Prevention of N-Oxidation[1][2][4][5]
  • Degas Solvents: Sparge DMSO/buffers with Nitrogen or Argon gas for 15 minutes before use to remove dissolved oxygen.[2][3]

  • Avoid Ethers: Do not use THF or Diethyl Ether for storage; these form peroxides which rapidly oxidize the isoquinoline nitrogen [5].[2]

  • Antioxidants: For highly sensitive assays, add 0.1% Ascorbic Acid or BHT to the buffer (if biologically compatible).[2]

Module 3: Photostability

The Issue: Inconsistent IC50 values across experiments performed in different lighting conditions. The Cause: Isoquinoline derivatives are chromophores.[2][3] UV/Vis light absorption can excite the conjugated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-system, leading to radical formation or isomerization [6].[2][3]
Handling Guidelines
  • Amber Glass: Mandatory for all stocks.[2][3]

  • Hood Lights: Turn off biosafety cabinet lights during handling.

  • Incubation: Cover cell culture plates with aluminum foil if the incubator has a glass door.[3]

Frequently Asked Questions (FAQ)

Q1: Can I dissolve this compound in PBS directly? A: No. The solubility in neutral PBS is negligible.[2][3] You must dissolve it in DMSO first (at 1000x concentration) and then spike it into PBS.[2] Ensure the final DMSO concentration is < 0.5% to avoid cytotoxicity, but be aware that the compound may precipitate over time if the concentration > 10 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


M.

Q2: My stock solution froze at -20°C. Is it ruined? A: No. DMSO freezes at 19°C. Freezing is actually beneficial as it arrests chemical reactions.[1][2][3] However, repeated freeze-thaw cycles introduce moisture.[1][2][3] Thaw once, aliquot, and never re-freeze the same vial.

Q3: Why does the protocol recommend acidic buffers? A: The isoquinoline nitrogen is a base.[3] In acidic conditions (pH 4-5), it accepts a proton (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) to become a cation.[1][2][3] Charged molecules are orders of magnitude more soluble in water than neutral ones.[2][3] If your assay permits, working at pH 6.0 is safer than pH 7.4 [3].[2]

Q4: I see a +32 Da peak in LC-MS. What is it? A: This likely represents the di-oxide or a combination of N-oxidation (+16) and hydroxylation (+16) on the phenyl ring.[1][2][3] This indicates severe oxidative stress.[2] Discard the stock and prepare fresh with degassed solvents.

References

  • Katritzky, A. R., et al. (2010).[2] Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier.[2] (General reactivity of isoquinolines). [1][2][3]

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 6-Fluoro-7-methoxyisoquinoline. (Physical properties and storage).[2][5][6][7] [1][2][3]

  • Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Mechanisms of pH-dependent solubility). [1][2][3]

  • Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press.[2] (Mechanism of N-oxidation in nitrogen heterocycles).

  • ICH Guidelines. (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2). (Standard protocols for stability testing).

  • European Medicines Agency. (1998).[2] ICH Topic Q 1 B: Photostability Testing of New Active Substances and Medicinal Products.

Sources

Technical Support Center: Green Synthesis of 6-Fluoro-7-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Protocol Version: 2.4 (Green Chemistry Adapted) Lead Scientist: Dr. Aris Thorne Subject: Transitioning from Classical Pomeranz-Fritsch to Deep Eutectic Solvents (DES) & Bio-based Ethers.

Executive Summary & Solvent Logic

You are likely accessing this guide because the classical synthesis of 6-Fluoro-7-methoxyisoquinoline—relying on concentrated sulfuric acid (


) or phosphorous pentoxide (

) in chlorinated solvents—is failing your sustainability metrics or safety audits.

This protocol replaces hazardous media with Deep Eutectic Solvents (DES) for the reaction and 2-Methyltetrahydrofuran (2-MeTHF) for the workup.

Solvent Selection Matrix
Process StageTraditional Solvent/ReagentGreen AlternativeTechnical Justification
Cyclization

,

,

Choline Chloride:Oxalic Acid (1:1 DES) The DES acts as both the solvent and the Brønsted acid catalyst, eliminating the need for corrosive mineral acids and volatile VOCs [1, 2].
Extraction Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF) Derived from corncobs/bagasse.[1] Higher boiling point (80°C) than DCM, lower volatility, and forms cleaner phase separations with water due to lower density difference issues [3].
Recrystallization Methanol/HexaneEthanol/Water (1:1) Replaces neurotoxic hexane with bio-renewable ethanol while maintaining selective precipitation of the fluorinated heterocycle.

Master Protocol: DES-Mediated Pomeranz-Fritsch

Target Molecule: 6-Fluoro-7-methoxyisoquinoline Reaction Type: Acid-Catalyzed Cyclocondensation Green Metric: Atom Economy > 85%, E-Factor < 5.

Reagents
  • Precursor A: 3-Fluoro-4-methoxybenzaldehyde (1.0 eq)

  • Precursor B: Aminoacetaldehyde dimethyl acetal (1.1 eq)

  • Solvent/Catalyst: Choline Chloride : Oxalic Acid (1:1 molar ratio) DES.

Step-by-Step Workflow
  • DES Preparation: Mix Choline Chloride and Oxalic Acid dihydrate (1:1) in a beaker. Heat to 80°C with gentle stirring until a clear, homogeneous liquid forms (approx. 20 mins). Note: This liquid is stable at room temperature.

  • Schiff Base Formation (In-Situ):

    • Cool DES to 60°C.

    • Add Precursor A and Precursor B directly to the DES.

    • Stir for 45 minutes. The DES facilitates the dehydration to form the imine intermediate without requiring a Dean-Stark trap.

  • Cyclization (The Critical Step):

    • Ramp temperature to 100°C .

    • Stir for 3–5 hours.

    • Mechanism:[2][3][4] The oxalic acid component of the DES protonates the acetal and the imine, driving the electrophilic aromatic substitution to close the isoquinoline ring.

  • Green Workup:

    • Cool reaction mixture to room temperature.

    • Add water (3x volume of DES) to dissolve the DES matrix. The product will precipitate or form an oil.

    • Extraction: Add 2-MeTHF .[1][5][6] Shake and separate. The product partitions into the bio-ether layer.

    • Wash organic layer with saturated

      
       (to neutralize residual oxalic acid).
      
    • Dry over

      
       and concentrate.
      

Visualization: Reaction Pathway & Logic

The following diagram illustrates the chemical transformation and the specific role of the green solvents at each stage.

GreenSynthesis Start 3-Fluoro-4-methoxy- benzaldehyde Imine Schiff Base Intermediate Start->Imine + Amine Amine Aminoacetaldehyde dimethyl acetal Amine->Imine Cyclization Cyclization (100°C, 3-5h) Imine->Cyclization Dissolved in DES Solvent: Choline Cl:Oxalic Acid (Dual Role: Medium + Catalyst) DES->Cyclization Catalyzes Workup Extraction: 2-MeTHF / Water Cyclization->Workup Product 6-Fluoro-7-methoxy- isoquinoline Workup->Product Isolation

Caption: Workflow for the DES-mediated synthesis of 6-Fluoro-7-methoxyisoquinoline, highlighting the dual catalytic/solvent role of the eutectic mixture.

Troubleshooting Center (FAQ)

Ticket #101: Low Conversion / Starting Material Remaining

User Report: "I ran the reaction at 80°C for 4 hours, but TLC shows significant unreacted imine."

Diagnostic: The Pomeranz-Fritsch cyclization requires significant activation energy to overcome the aromatic stability of the benzene ring, especially with the electron-withdrawing fluorine atom at position 3 (which becomes position 6). While the methoxy group is activating, the fluorine exerts an inductive withdrawal ($ -I $) that deactivates the ring slightly compared to a pure methoxy-benzaldehyde.

Solution:

  • Increase Temperature: Ramp the DES bath to 100°C–110°C . The DES (Choline Cl:Oxalic Acid) is stable up to ~140°C.

  • Time Extension: Extend reaction time to 6–8 hours.

  • Check DES Water Content: If your DES components were not dry, excess water can hydrolyze the imine back to the aldehyde. Ensure Choline Chloride is dried before mixing.

Ticket #102: "Sticky" Workup & Emulsions

User Report: "When extracting with Ethyl Acetate, I got a terrible emulsion that won't separate."

Diagnostic: Deep Eutectic Solvents are ionic fluids.[4][7] When mixed with water and certain organic solvents, they can act as surfactants, stabilizing emulsions. Ethyl Acetate often struggles here due to similar densities and polarity issues with the ionic matrix.

Solution:

  • Switch to 2-MeTHF: As recommended in the protocol. 2-MeTHF has a lower density (0.85 g/mL) and better hydrophobicity than ethyl acetate, leading to sharper phase cuts [3].

  • Salting Out: Add solid NaCl to the aqueous/DES phase. This increases the ionic strength, forcing the organic product out of the aqueous phase and breaking the emulsion.

Ticket #103: Defluorination (Impurity Formation)

User Report: "Mass spec shows a peak at M-18 or M+OH. Is my fluorine falling off?"

Diagnostic: Nucleophilic Aromatic Substitution (


) is a risk. Fluorine is a good leaving group on aromatic rings if the ring is electron-deficient and the temperature is too high, or if strong nucleophiles are present.

Solution:

  • Avoid Basic DES: Do not use Choline Chloride:Urea for this specific substrate. Urea degrades to ammonia at high temps, which can attack the C-F bond. Stick to the Acidic DES (Oxalic Acid) .

  • Temperature Cap: Do not exceed 120°C.

  • Quench Protocol: Ensure the reaction is cooled to <40°C before adding water to prevent hydrolysis events during the exotherm of mixing.

Diagnostic Decision Tree

Use this flow to diagnose yield issues immediately after the reaction quench.

Troubleshooting Issue Problem: Low Isolated Yield CheckTLC Check TLC/LCMS of Crude Mix Issue->CheckTLC SM_Present Starting Material (Imine) Remains CheckTLC->SM_Present Clean_Conversion Conversion Good, Loss during Workup CheckTLC->Clean_Conversion Byproducts Many Byproducts (Defluorination) CheckTLC->Byproducts Action_Temp Action: Increase Temp to 110°C SM_Present->Action_Temp Action_Solvent Action: Switch Extraction to 2-MeTHF + Brine Clean_Conversion->Action_Solvent Action_pH Action: Ensure Acidic DES (Avoid Urea) Byproducts->Action_pH

Caption: Decision tree for troubleshooting yield and purity issues in the green synthesis of fluorinated isoquinolines.

References

  • Hu, X., et al. (2025). "Environmentally benign green synthesis of isoquinoline derivatives in deep eutectic solvents." ResearchGate.[8]

  • RSC Advances Review. "Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review." Royal Society of Chemistry. 9

  • Sigma-Aldrich Technical Bulletin. "2-Methyltetrahydrofuran (2-MeTHF): A Truly Green Alternative to Dichloromethane." Merck/Sigma-Aldrich. 1

  • BenchChem Guide. "A Tale of Two Solvents: A Comparative Guide to 2-Methyltetrahydrofuran (2-MeTHF)." BenchChem.[5] 5

Sources

Validation & Comparative

Analytical Comparison Guide: 1H and 13C NMR Spectral Analysis of 6-Fluoro-7-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-7-methoxyisoquinoline (CAS 1036711-00-8) is a critical heterocyclic scaffold in the development of kinase inhibitors and CNS-active agents. Its structural rigidity and specific electronic profile make it a valuable bioisostere for quinoline-based drugs.

However, the synthesis of this scaffold often yields regioisomeric mixtures, particularly the thermodynamically stable 7-fluoro-6-methoxyisoquinoline . Distinguishing these isomers requires precise NMR interpretation. This guide provides an in-depth spectral analysis, comparing the target compound against its primary regioisomer and non-fluorinated analogs, supported by diagnostic coupling constants (


) and Nuclear Overhauser Effect (NOE) protocols.

Spectral Fingerprint: 6-Fluoro-7-methoxyisoquinoline

The Core Challenge: Substituent Effects

The isoquinoline ring system is electron-deficient. The introduction of a strongly electronegative fluorine at C6 and an electron-donating methoxy group at C7 creates a unique "push-pull" electronic environment.

  • Fluorine (C6): Induces strong deshielding on the attached carbon (

    
    ) and diagnostic splitting on neighboring protons.
    
  • Methoxy (C7): Shields the ortho proton (H8) significantly via mesomeric donation.

Expected 1H NMR Data (DMSO-d6, 400 MHz)

Note: Chemical shifts (


) are estimates based on substituent chemical shift (SCS) additivity rules and analogous fluorinated isoquinoline data.
Proton Position

(ppm)
Multiplicity

Coupling (Hz)
Diagnostic Note
H1 9.10 - 9.20Singlet (s)-Most deshielded; characteristic of isoquinoline.
H3 8.40 - 8.50Doublet (d)

Typical heteroaromatic coupling.
H4 7.60 - 7.70Doublet (d)

Roof effect often observed with H3.
H5 7.80 - 7.90Doublet (d)

CRITICAL: Large coupling due to ortho fluorine.
H8 7.30 - 7.40Doublet (d)

Shielded by adjacent OMe; smaller meta F-coupling.
-OCH3 3.95 - 4.05Singlet (s)-Diagnostic singlet.
Expected 13C NMR Data (DMSO-d6, 100 MHz)

The 13C spectrum is dominated by C-F coupling, which splits carbon signals into doublets.

Carbon Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
C6 (C-F) ~155.0Doublet (d)

Direct attachment to Fluorine.
C7 (C-OMe) ~150.0Doublet (d)

Ortho to Fluorine.
C5 ~122.0Doublet (d)

Ortho to Fluorine.
C8 ~106.0Doublet (d)

Meta to Fluorine; Shielded by OMe.

Comparative Analysis: The Regioisomer Trap

The most common analytical failure is misidentifying the target 6-Fluoro-7-methoxy isomer as the 7-Fluoro-6-methoxy isomer. Both have identical mass (LC-MS cannot distinguish them) and very similar proton shifts.

Diagnostic Workflow: Target vs. Alternative
FeatureTarget: 6-Fluoro-7-methoxy Alternative: 7-Fluoro-6-methoxy Mechanism
H5 Coupling Large Doublet (

Hz)
Small Doublet (

Hz)
In the target, H5 is ortho to F. In the alternative, H5 is meta to F.
H8 Coupling Small Doublet (

Hz)
Large Doublet (

Hz)
In the target, H8 is meta to F. In the alternative, H8 is ortho to F.
1D NOE (Irradiate OMe) Enhancement at H8 (Small

)
Enhancement at H5 (Small

)
OMe is ortho to H8 in target, but ortho to H5 in alternative.
Visualization of Logic Flow

The following diagram illustrates the decision tree for assigning the correct regioisomer.

NMR_Assignment Start Unknown Isomer (LCMS: m/z 178) Step1 Analyze 1H NMR Aromatic Region (7.0 - 8.0 ppm) Start->Step1 Decision1 Identify H5 and H8 signals (Based on NOE with OMe) Step1->Decision1 BranchA NOE to Proton with Large Coupling (J > 10Hz)? Decision1->BranchA ResultA YES: Structure is 7-Fluoro-6-methoxy (OMe is ortho to H5, H5 is ortho to F) BranchA->ResultA True ResultB NO (NOE to Small J): Structure is 6-Fluoro-7-methoxy (OMe is ortho to H8, H8 is meta to F) BranchA->ResultB False

Caption: Logic flow for distinguishing 6-Fluoro-7-methoxyisoquinoline from its 7-Fluoro-6-methoxy regioisomer using NOE and J-coupling.

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are recommended. These are designed to be self-validating systems.

Sample Preparation (High-Resolution Mode)
  • Solvent: DMSO-d6 is preferred over CDCl3.

    • Reasoning: Isoquinolines can form salts with trace acid in CDCl3, causing shift drifts. DMSO prevents aggregation and provides sharper multiplets for

      
      -value calculation.
      
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Class A).

1D NOE Difference Experiment (The Validator)

This is the definitive experiment to confirm regiochemistry.

  • Acquisition: Collect a standard 1H spectrum to locate the OMe singlet (

    
    4.0 ppm).
    
  • Irradiation: Set the selective irradiation frequency exactly on the OMe peak.

  • Mixing Time: Use a mixing time of 500-800 ms.

  • Analysis:

    • Subtract the off-resonance control spectrum from the irradiated spectrum.

    • Positive Result: A positive peak appearing in the aromatic region indicates the proton spatially close to the OMe group.

    • Interpretation:

      • If the enhanced proton shows a small coupling (~7 Hz) , it is H8 (meta-F), confirming 6-Fluoro-7-methoxy .

      • If the enhanced proton shows a large coupling (~11 Hz) , it is H5 (ortho-F), confirming 7-Fluoro-6-methoxy .

19F-Decoupled 1H NMR (Optional but Recommended)

If the multiplets at H5/H8 are overlapped or unclear:

  • Setup: Standard 1H parameters.

  • Decoupling: Turn on continuous wave (CW) or WALTZ-16 decoupling centered at the 19F frequency (

    
    -110 to -130 ppm).
    
  • Result: The doublets at H5 and H8 will collapse into singlets (or simple doublets from H-H coupling), confirming that the splitting was indeed caused by Fluorine.

Comparative Performance Data

Comparison of the target product with the standard non-fluorinated analog (7-Methoxyisoquinoline) highlights the electronic impact of the fluorine substitution.

Parameter6-Fluoro-7-methoxyisoquinoline 7-Methoxyisoquinoline Impact of Fluorine
H5 Shift ~7.85 ppm~7.70 ppmDeshielded by ortho-F (inductive).
H8 Shift ~7.35 ppm~7.25 ppmMinimal change (meta effect).
C6 Shift ~155 ppm (d, J=250)~125 ppmMassive deshielding + Coupling.
Lipophilicity (cLogP) ~2.3~1.9Fluorine increases lipophilicity (better CNS penetration).
Metabolic Stability HighModerateF blocks C6 metabolic oxidation.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shifts).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Sigma-Aldrich. (2024). 6-Fluoro-7-methoxyisoquinoline Product Specification.

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison.
  • ChemicalBook. (2024). Isoquinoline, 6-bromo-7-fluoro- NMR Spectrum. (Used for analog comparison).

A Comparative Guide to High-Resolution Mass Spectrometry Analysis of 6-Fluoro-7-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected High-Resolution Mass Spectrometry (HRMS) data for 6-Fluoro-7-methoxyisoquinoline. In the absence of publicly available experimental spectra for this specific molecule, we will apply established principles of mass spectrometry to predict its fragmentation behavior. To provide a robust comparative framework, we will contrast these predictions with published experimental data for a structurally similar analog, 6-Methoxyisoquinoline. This approach serves to highlight the power of HRMS in structural elucidation and its ability to differentiate between closely related compounds.

Introduction: The Role of HRMS in Small Molecule Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical tool in chemical research and drug development, offering unparalleled precision in mass measurement.[1] Unlike nominal mass instruments, HRMS platforms like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap can determine the mass of an ion to within a few parts per million (ppm).[2][3] This accuracy is critical for unequivocally determining the elemental composition of a parent molecule and its fragments, a process fundamental to structural confirmation and the identification of unknown compounds.[4][5]

For a molecule like 6-Fluoro-7-methoxyisoquinoline (C₁₀H₈FNO), a synthetic intermediate of interest in medicinal chemistry, HRMS provides the definitive data needed to confirm its identity and purity. The technique's ability to resolve isobars (ions with the same nominal mass but different elemental compositions) and provide detailed fragmentation information makes it superior for characterizing novel chemical entities.

Predicted HRMS Profile and Fragmentation of 6-Fluoro-7-methoxyisoquinoline

The chemical formula for 6-Fluoro-7-methoxyisoquinoline is C₁₀H₈FNO, with a monoisotopic mass of 177.0590 Da. In positive-ion electrospray ionization (ESI), the molecule will be observed as the protonated species, [M+H]⁺.

Predicted High-Resolution Mass Data

Based on its elemental composition, we can predict the accurate masses of the parent ion and its key fragments. The fragmentation of isoquinoline alkaloids typically involves the loss of substituents from the aromatic core.[6][7] For 6-Fluoro-7-methoxyisoquinoline, the most probable fragmentation pathway involves the initial loss of a methyl radical (•CH₃) from the methoxy group, followed by the neutral loss of carbon monoxide (CO).

Proposed Ion Elemental Composition Predicted m/z [M+H]⁺ Description
Parent IonC₁₀H₉FNO⁺178.0663Protonated 6-Fluoro-7-methoxyisoquinoline
Fragment 1C₉H₆FNO⁺163.0428Loss of a methyl radical (•CH₃)
Fragment 2C₈H₆FN⁺135.0484Subsequent loss of carbon monoxide (CO)
Predicted Fragmentation Pathway

The fragmentation cascade begins with the protonated molecule. The charge is localized primarily on the nitrogen atom. The initial cleavage of the O-CH₃ bond is energetically favorable, leading to the loss of a neutral methyl radical. The resulting ion can then undergo a rearrangement to expel a stable carbon monoxide molecule.

G parent C₁₀H₉FNO⁺ m/z = 178.0663 frag1 C₉H₆FNO⁺ m/z = 163.0428 parent->frag1 - •CH₃ frag2 C₈H₆FN⁺ m/z = 135.0484 frag1->frag2 - CO

Caption: Predicted fragmentation of 6-Fluoro-7-methoxyisoquinoline.

Comparative Analysis: Experimental HRMS Data of 6-Methoxyquinoline

To validate our predictive model, we will compare it against the experimental LC-MS/MS data for 6-Methoxyquinoline (C₁₀H₉NO), a structurally related compound lacking the fluorine substituent.[8] This comparison effectively isolates the influence of the fluorine atom on the molecule's mass and fragmentation behavior.

Experimental High-Resolution Mass Data for 6-Methoxyquinoline

The following data was obtained from the MassBank Europe database via PubChem, acquired on an LTQ Orbitrap Velos instrument.[8]

Observed Ion Elemental Composition Observed m/z [M+H]⁺ Description
Parent IonC₁₀H₁₀NO⁺160.0757Protonated 6-Methoxyquinoline
Fragment 1C₉H₈NO⁺145.0527Loss of a methyl radical (•CH₃)
Fragment 2C₉H₉N⁺132.0814Loss of carbon monoxide (CO) from Parent
Fragment 3C₈H₈N⁺117.0577Subsequent loss of CO from Fragment 1
Discussion of Comparison

The experimental data for 6-Methoxyquinoline confirms that the primary fragmentation route involves the loss of the methyl group followed by the loss of carbon monoxide. This strongly supports our predicted pathway for its fluorinated analog.

The key differences are:

  • Parent Mass: The parent ion of 6-Fluoro-7-methoxyisoquinoline is approximately 18 Da higher than that of 6-Methoxyquinoline, corresponding to the mass difference between a fluorine atom and a hydrogen atom. HRMS can easily distinguish this.

  • Fragment Masses: Each corresponding fragment retains this mass difference, providing a consistent signature for the presence of the fluorine atom throughout the fragmentation spectrum. For example, the [M+H - •CH₃]⁺ fragment is observed at m/z 163.0428 for the fluoro-compound versus m/z 145.0527 for the non-fluorinated analog.

This comparative analysis demonstrates how HRMS data allows researchers to confidently distinguish between analogs with subtle structural modifications, a critical capability in drug development and chemical synthesis.

Standard Protocol for HRMS Data Acquisition

This section outlines a standardized protocol for acquiring high-resolution mass spectrometry data for small molecules like 6-Fluoro-7-methoxyisoquinoline using a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) system.

Workflow for HRMS Analysis

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection cluster_data Data Analysis prep1 Dissolve Sample (1 mg/mL in MeOH) prep2 Dilute to 1-10 µg/mL in mobile phase prep1->prep2 lc1 Inject 1-5 µL prep2->lc1 lc2 Gradient Elution (C18 Column) lc1->lc2 ms1 ESI+ Ionization lc2->ms1 ms2 Full Scan MS (TOF) ms1->ms2 ms3 MS/MS Fragmentation ms2->ms3 data1 Extract Ion Chromatogram ms3->data1 data2 Determine Accurate Mass data1->data2 data3 Confirm Elemental Composition data2->data3

Caption: Standard workflow for LC-HRMS analysis of small molecules.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Perform a serial dilution to a final working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid).

    • Transfer the final solution to an autosampler vial.

  • Liquid Chromatography (LC) Parameters:

    • Column: Use a standard reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas Flow & Temperature: Set according to instrument manufacturer's recommendations (e.g., 600 L/hr at 350 °C).

    • Acquisition Mode:

      • MS Scan: Acquire data from m/z 50-500 in high-resolution mode to detect the parent ion.

      • MS/MS (or dd-MS2): Use data-dependent acquisition to trigger fragmentation of the most intense ions. Set the predicted parent ion mass (m/z 178.0663) for targeted fragmentation.

      • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

    • Mass Calibration: Ensure the instrument is calibrated using a known reference standard immediately prior to the run to ensure high mass accuracy.

This protocol provides a robust starting point for method development and ensures the generation of high-quality, reliable data for structural confirmation.

References

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • Nature. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

  • PubMed. Replacement of aromatic fluorine by a methoxy group during reaction with methyl iodide in N,N-dimethylformamide solvent. [Link]

  • ResearchGate. (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

  • ResearchGate. (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Waters Corporation. Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics. [Link]

  • Chromatography Online. High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. [Link]

  • Eurachem. Qualitative uncertainty (reliability) of chemical identification with High Resolution Mass Spectrometry. [Link]

  • PubMed. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. [Link]

  • ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]

  • ResearchGate. (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. [Link]

  • PMC. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

  • PubChem. 6-Methoxyquinoline. [Link]

  • DIAL@UCLouvain. Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals. [Link]

  • LCGC International. Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications. [Link]

Sources

Comparative SAR studies of fluorinated vs non-fluorinated isoquinolines

[1]

Executive Summary

This technical guide provides a comparative analysis of Structure-Activity Relationship (SAR) profiles between non-fluorinated isoquinolines and their fluorinated analogs. Designed for medicinal chemists and drug developers, this document focuses on the strategic incorporation of fluorine to modulate physicochemical properties (pKa, lipophilicity), enhance metabolic stability, and optimize binding affinity in kinase inhibitors and alkaloid derivatives.

Physicochemical Impact of Fluorination

The substitution of hydrogen (H) with fluorine (F) on the isoquinoline scaffold is a non-classical isosteric replacement. While steric perturbation is minimal, the electronic consequences are profound.

Fundamental Atomic Differences

The utility of fluorine stems from its unique position as the most electronegative element, creating a polarized yet stable C-F bond.

PropertyHydrogen (H)Fluorine (F)Impact on Isoquinoline Scaffold
Van der Waals Radius 1.20 Å1.47 ÅMinimal steric clash; mimics H closely in binding pockets.
Electronegativity (Pauling) 2.203.98Strong inductive effect (-I); lowers pKa of basic nitrogens.
C-X Bond Energy ~99 kcal/mol~116 kcal/molIncreases resistance to metabolic oxidation (CYP450).
Lipophilicity (LogP) ReferenceVariableAromatic F usually increases LogP; aliphatic F can decrease it due to polarity.
pKa Modulation in Isoquinolines

Isoquinoline is a weak base (pKa ~5.4). Fluorination on the pyridine ring (positions 1, 3,[1] 4) significantly reduces basicity due to the electron-withdrawing inductive effect.

  • Effect: Reduced pKa decreases the fraction of ionized drug at physiological pH (7.4), potentially enhancing membrane permeability (passive diffusion).

  • Causality: The high electronegativity of F pulls electron density away from the ring nitrogen, destabilizing the protonated form.

Case Study: Metabolic Stability in CSNK2 Inhibitors

A critical application of fluorination is "metabolic blocking"—preventing oxidative metabolism at labile sites. A comparative study of Casein Kinase 2 (CSNK2) inhibitors demonstrates this principle.[2]

The Challenge (Non-Fluorinated)

Compound 1 (Parent Isoquinoline/Scaffold):

  • Structure: Contains an electron-rich phenyl ring attached to the core.[2]

  • Issue: Rapid clearance in vivo. The electron-rich ring is a "metabolic hotspot," prone to oxidation by Cytochrome P450 enzymes (CYP450).

  • Result: Short half-life (

    
    ), requiring frequent dosing.
    
The Solution (Fluorinated)

Compound 2 (Fluorinated Analog):

  • Modification: Installation of a fluorine atom at the ortho-position of the phenyl ring.

  • Mechanism: The C-F bond is metabolically inert. Furthermore, the electronegativity of F deactivates the aromatic ring towards electrophilic attack by CYP450 heme-iron species.

  • Outcome: Significant improvement in metabolic stability without compromising binding affinity (IC50 maintained in low nanomolar range).

Visualizing the Metabolic Block

The following diagram illustrates how fluorine substitution blocks the metabolic pathway.

MetabolicBlockcluster_0Non-Fluorinated (Compound 1)cluster_1Fluorinated (Compound 2)C1Isoquinoline Scaffold(C-H Bond)Met1CYP450 Oxidation(Hydroxylation)C1->Met1 Labile SiteClearanceRapid Clearance(Inactive Metabolite)Met1->ClearanceC2Fluorinated Analog(C-F Bond)BlockMetabolic Block(C-F Inert)C2->Block Steric/ElectronicProtectionStableExtended Half-life(Active Drug)Block->Stable

Caption: Comparative metabolic fate. Fluorine (Compound 2) prevents CYP450 hydroxylation, extending drug half-life compared to the labile C-H bond in Compound 1.

Biological Performance: Potency & Selectivity

Fluorine is not just a shield; it is an active participant in binding.

Kinase Selectivity (Rho-Kinase / Fasudil Analogs)

In the development of Rho-kinase (ROCK) inhibitors like Fasudil, fluorination of the isoquinoline ring affects selectivity profiles.

  • Non-Fluorinated (Fasudil): Potent ROCK inhibitor but exhibits off-target effects on PKA and PKC due to the conserved nature of the ATP-binding pocket.

  • Fluorinated Analogs: Substitution at the 5- or 6-position can induce subtle conformational changes or electrostatic repulsions that clash with non-target kinases while accommodating the target ROCK active site.

  • Data Insight: 5-fluoroisoquinoline derivatives often show a 2-5x improvement in selectivity ratios (ROCK vs PKA) compared to the unsubstituted parent.

Binding Interactions
  • Multipole Interactions: The C-F bond can engage in orthogonal multipolar interactions with backbone amides (C-F···H-N) or carbonyls (C-F···C=O) in the protein binding pocket.

  • Desolvation Penalty: Fluorine is hydrophobic. Replacing a polar group (like -OH) with -F reduces the desolvation energy penalty required for the drug to enter the hydrophobic kinase pocket, potentially improving

    
    .
    

Experimental Protocols

Protocol A: Synthesis of Fluorinated Isoquinolines

Methodology: Decarboxylative/Dehydrofluorinative [3+2] Cycloaddition. This modern approach allows for the regioselective construction of fluorinated pyrrolo[2,1-a]isoquinolines.

Materials:

  • Isoquinolinium N-ylide precursor.[3][4]

  • Difluoroenoxysilane (Fluorine source).[4]

  • Solvent: Acetonitrile (MeCN).

  • Temperature: 80 °C.

Step-by-Step Workflow:

  • Preparation: Dissolve Isoquinolinium N-ylide (1.0 equiv) and Difluoroenoxysilane (1.2 equiv) in anhydrous MeCN.

  • Cycloaddition: Heat the reaction mixture to 80 °C under an inert atmosphere (

    
    ) for 12 hours.
    
    • Mechanism:[5][6][7][8] The reaction proceeds via a [3+2] cycloaddition followed by decarboxylation and elimination of HF (dehydrofluorination).[3][4]

  • Workup: Cool to room temperature. Remove solvent in vacuo.

  • Purification: Purify residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: Confirm structure via

    
    F NMR (characteristic signal ~ -110 to -150 ppm) and HRMS.
    
Protocol B: In Vitro Metabolic Stability Assay

Objective: Quantify the stability enhancement of Fluorinated (F) vs Non-Fluorinated (H) analogs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (1 µM final concentration).

Procedure:

  • Pre-incubation: Mix 1 µM test compound with HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4). Incubate at 37 °C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop metabolism.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time. The slope 
    
    
    determines half-life:
    
    
    .
    • Success Criterion: Fluorinated analog should exhibit

      
       that of the non-fluorinated parent.
      

Pathway Visualization: CSNK2 Signaling & Inhibition

The following diagram details the CSNK2 pathway targeted by these isoquinoline derivatives and the downstream effects of inhibition.

CSNK2_PathwayInhibitorFluorinated Isoquinoline(Inhibitor)CSNK2CSNK2 Holoenzyme(Target)Inhibitor->CSNK2 InhibitsAktAkt / PKB(Survival)CSNK2->Akt Phosphorylates(Activates)NFkBNF-κB(Inflammation)CSNK2->NFkB ActivatesPTENPTEN(Stability)CSNK2->PTEN Phosphorylates(Inactivates)ApoptosisApoptosis InductionCSNK2->Apoptosis Inhibition Leads toProliferationCell ProliferationAkt->ProliferationNFkB->Proliferation

Caption: CSNK2 signaling cascade. Fluorinated isoquinolines inhibit CSNK2, blocking Akt/NF-κB activation and restoring PTEN function to induce apoptosis.

References

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules. (2024). Link

  • Synthesis of Fluorinated Pyrrolo[2,1-a]isoquinolines through Decarboxylative/Dehydrofluorinative [3 + 2] Cycloaddition. Organic Letters. (2023). Link[4]

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Current Organic Chemistry. (2017). Link

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. (2016).[9] Link

  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry. (2019). Link

Safety Operating Guide

Operational Guide: Safe Disposal of 6-Fluoro-7-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

Do not dispose of 6-Fluoro-7-methoxyisoquinoline in general organic waste streams.

The presence of the fluorine atom at the C6 position mandates that this compound be treated as Halogenated Organic Waste .[1] Improper incineration of fluorinated compounds releases Hydrofluoric Acid (HF), which can damage standard incineration scrubbers and poses severe environmental toxicity risks.

Immediate Action Plan:

  • Segregate: Place all solid or liquid waste containing this compound into containers explicitly marked "Halogenated Waste."[1]

  • Label: Tag with full chemical name (no abbreviations) and hazard warnings (Irritant/Toxic).

  • Isolate: Keep separate from strong oxidizers and non-halogenated solvents.[1]

Part 2: Technical Justification & Hazard Profile[1]

To ensure compliance and safety, researchers must understand the causality behind these protocols.[1] This is not arbitrary bureaucracy; it is based on the chemical reactivity of the isoquinoline scaffold and the C-F bond.[1]

Chemical Hazard Analysis
  • Compound: 6-Fluoro-7-methoxyisoquinoline[1][2][3][4]

  • CAS: 1036711-00-8 (Typical for this isomer; verify specific batch COA)[1][4]

  • Molecular Formula: C₁₀H₈FNO[1]

PropertyHazard ImplicationOperational Response
Fluorine Substituent Upon combustion, releases corrosive HF gas.[1][5]Must use high-temp incineration with caustic scrubbers.[1] Never mix with general trash.[1]
Isoquinoline Core Nitrogen-containing heterocycle; potential biological activity/toxicity.[1]Treat as toxic; prevent release into aqueous sinks/sewer systems.[1]
Physical State Solid powder (typically).[1]High risk of inhalation; use HEPA-filtered enclosures during weighing/transfer.[1]
The "Self-Validating" Safety System

A self-validating system means the protocol includes checks that prevent error propagation.[1]

  • Check 1 (The Flame Test Logic): If you are unsure if a waste stream is halogenated, assume it is.[1] It is safer to over-classify as halogenated than to under-classify.[1]

  • Check 2 (The Compatibility Check): Before adding this waste to a carboy, verify the container material.[1] High-density polyethylene (HDPE) is standard; avoid metal containers for acidic halogenated waste streams to prevent corrosion.[1]

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before the waste leaves your bench, it must be stable.[1]

  • Quenching: If the compound is in a reactive mixture (e.g., with strong acids or bases from a synthesis step), neutralize to pH 6–8.[1]

  • Solvent Selection: If dissolving solid waste for disposal, use a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent accepted by your waste handler.[1] Do not create shock-sensitive mixtures.

Phase 2: Waste Segregation Workflow

Follow this decision logic to determine the correct waste stream.

DisposalWorkflow Start Waste Generation: 6-Fluoro-7-methoxyisoquinoline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Contaminated Wipes) StateCheck->Solid Dry Solid Liquid Liquid Waste (Mother Liquor/Rinsate) StateCheck->Liquid Solution/Suspension Bagging Double Bag in Clear Polyethylene Solid->Bagging Carboy Collect in HDPE Carboy (Halogenated) Liquid->Carboy Labeling Apply Hazardous Waste Label: 'Halogenated Organic - Toxic' Bagging->Labeling Carboy->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup EHS/Vendor Pickup (Incineration w/ Scrubber) Storage->Pickup

Figure 1: Decision tree for the segregation of fluorinated isoquinoline waste.

Phase 3: Labeling & Documentation

Regulatory bodies (EPA/OSHA) require "Cradle-to-Grave" tracking.[1]

  • Label Content:

    • Full Chemical Name: 6-Fluoro-7-methoxyisoquinoline.[1][2][4]

    • Constituents: If in solution, list the solvent % (e.g., "Dichloromethane 90%, 6-Fluoro-7-methoxyisoquinoline 10%").

    • Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated.[1]

  • Do Not Use: Generic labels like "Waste" or chemical formulas alone.

Part 4: Emergency Response (Spill Procedures)

In the event of a spill outside of a containment hood:

  • Evacuate & Ventilate: The dust is a respiratory irritant.[1] Clear the immediate area.[1]

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator if dust is visible.[1]

  • Dry Cleanup: Do not wet the powder initially (avoids spreading).[1] Use a scoop or HEPA vacuum.[1]

  • Decontamination: Wipe the surface with a soap/water solution.[1] Place all cleanup materials into the Solid Halogenated Waste stream.[1]

Part 5: Regulatory & Compliance Framework[1]

This protocol adheres to the following standards. Citing these ensures your facility passes EHS audits.

  • EPA RCRA Regulations (40 CFR 261): While this specific CAS is not always explicitly "P-listed," it exhibits characteristics of toxicity.[1] The presence of Fluorine classifies it under broader halogenated organic waste requirements for incineration [1].[1]

  • Prudent Practices: The National Research Council mandates that halogenated and non-halogenated wastes be segregated to optimize incineration efficiency and prevent equipment corrosion [2].[1]

  • OSHA Hazard Communication (29 CFR 1910.1200): Proper labeling and SDS availability are mandatory for all hazardous intermediates [3].[1]

References

  • Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][6] Washington, DC: The National Academies Press.[1][6] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). [Link][1]

Sources

Operational Safety and Logistics Guide: Handling 6-Fluoro-7-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

As a building block in drug discovery, 6-Fluoro-7-methoxyisoquinoline (CAS: 1036711-00-8) requires precise handling protocols. The integration of a fluorine atom and a methoxy group onto the isoquinoline scaffold enhances its lipophilicity and biological activity, but these same properties dictate strict personal protective equipment (PPE) and logistical workflows.

This guide provides researchers and drug development professionals with a self-validating, mechanistic approach to handling this compound safely, transitioning from risk assessment to operational execution.

Quantitative Hazard Profile & Physicochemical Data

Before designing a safety protocol, we must establish the physical and toxicological parameters of the chemical. 6-Fluoro-7-methoxyisoquinoline is a solid powder at room temperature, which dictates that our primary exposure risks are particulate aerosolization (dust) and surface contamination.

Table 1: Physicochemical Properties and GHS Hazard Data

ParameterSpecification / Classification
Chemical Name 6-Fluoro-7-methoxyisoquinoline
CAS Number 1036711-00-8
Molecular Formula C10H8FNO
Physical State Yellow to Brown Solid / Powder
Melting Point 128–131 °C
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Data sourced from1[1].

Mechanistic Toxicology & PPE Specifications

Safety is not about blindly wearing gear; it is about deploying targeted countermeasures against specific chemical behaviors. The for this compound require a multi-layered PPE strategy.

While the solid powder primarily poses an inhalation and surface irritation risk, dissolving this compound in penetrating organic solvents (e.g., DMSO, Dichloromethane) exponentially increases the risk of systemic dermal absorption.

Table 2: Mandatory PPE Specifications and Mechanistic Justifications

PPE CategoryRequired SpecificationMechanistic Justification (Causality)
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses with side shields cannot block fine airborne powders. Goggles create a sealed micro-environment, neutralizing the H319 (ocular irritation) risk.
Hand Protection Double-layered Nitrile Gloves (≥4 mil)Fluorinated organics can permeate certain materials when in solution. Double-gloving provides a self-validating fail-safe against H315 (skin irritation); if the outer glove breaches, the inner layer protects the skin during doffing.
Body Protection 100% Cotton or FR Lab Coat with Knit CuffsKnit cuffs physically anchor the sleeve to the wrist, preventing the fabric from dragging through the powder and acting as a vector for cross-contamination.
Respiratory Certified Chemical Fume HoodA face velocity of >0.5 m/s captures aerosolized particulates generated during weighing, directly mitigating the H335 (respiratory irritation) hazard.
Visualizing the Safety Logic

PPELogic Hazard 6-Fluoro-7-methoxyisoquinoline (Solid Powder, GHS07) H335 H335: Respiratory Irritation (Dust/Aerosol Risk) Hazard->H335 H315 H315: Skin Irritation (Dermal Contact) Hazard->H315 H319 H319: Eye Irritation (Ocular Exposure) Hazard->H319 H302 H302: Harmful if Swallowed (Ingestion/Transfer) Hazard->H302 RespPPE Fume Hood (>0.5 m/s) N95/P100 Respirator H335->RespPPE Mitigates SkinPPE Nitrile Gloves (Double) FR Lab Coat (Cuffed) H315->SkinPPE Mitigates EyePPE Chemical Splash Goggles (ANSI Z87.1+) H319->EyePPE Mitigates IngestPPE Strict Hygiene Protocol Closed-System Transfer H302->IngestPPE Mitigates

Figure 1: Mechanistic mapping of GHS hazard statements to targeted PPE mitigation strategies.

Operational Workflows: Step-by-Step Methodologies

To ensure absolute safety and experimental integrity, follow this self-validating protocol for weighing and preparing solutions of 6-Fluoro-7-methoxyisoquinoline. According to standard2[2], dust formation must be strictly avoided.

Phase 1: Pre-Operational Validation
  • Fume Hood Verification: Visually inspect the hood's magnehelic gauge to ensure a face velocity of 80–120 fpm (0.4–0.6 m/s).

    • Causality: Proper laminar flow creates a negative pressure barrier, preventing the fine powder from aerosolizing into the operator's breathing zone.

  • Glove Integrity Check: Don two pairs of nitrile gloves. Inflate the outer gloves manually prior to donning to check for micro-punctures.

    • Causality: This creates a self-validating system. If a defect exists, it is identified before handling the chemical, ensuring the dermal barrier is uncompromised.

Phase 2: Precision Weighing and Transfer
  • Static Mitigation: Discharge your weighing spatula and the analytical balance using an anti-static ionizer (zero-stat gun).

    • Causality: Fluorinated organic powders are highly prone to static buildup. Neutralizing the charge prevents the powder from repelling off the spatula, ensuring accurate mass measurement and preventing workspace contamination.

  • Enclosed Transfer: Weigh the required mass directly into a tared, sealable glass vial (e.g., a scintillation vial) rather than an open weigh boat.

    • Causality: Open weigh boats expose the powder to ambient air currents in the fume hood, increasing the risk of product loss and respiratory exposure.

  • Solvent Addition: Add the carrier solvent (e.g., DMSO) directly to the sealed vial via a syringe through a septum, or by carefully opening the vial deep within the hood.

    • Causality: Dissolving the powder immediately locks the compound into the liquid phase, permanently eliminating the inhalation hazard (H335) of the dust.

Phase 3: Decontamination and Spill Response
  • Wet-Wipe Protocol: Dampen a lint-free wipe with 70% ethanol or isopropanol and wipe down the balance and surrounding hood surface.

    • Causality: Dry sweeping will aerosolize residual powder. A wet wipe binds the particulates via capillary action, ensuring complete physical removal.

  • Dermal Exposure Response: If powder contacts the skin, immediately remove contaminated gloves/clothing and flush the area with copious amounts of water for 15 minutes. Do not use organic solvents to wash the skin.

    • Causality: Washing with solvents like ethanol or acetone will dissolve the compound and actively drive it through the dermal barrier, exacerbating systemic toxicity.

Waste Disposal & Environmental Logistics

Because 6-Fluoro-7-methoxyisoquinoline contains a covalently bonded fluorine atom, it fundamentally alters the waste disposal logistics.

  • Halogenated Segregation: All residual powders, stock solutions, and contaminated wet-wipes must be disposed of in a designated Halogenated Organic Waste container.

  • Logistical Causality: Halogenated waste requires incineration at significantly higher temperatures in specialized facilities equipped with alkaline scrubbers. If mixed with standard non-halogenated waste, the incineration process can release highly toxic and corrosive hydrofluoric acid (HF) gas into the atmosphere.

References

  • CHESS GmbH. "Safety Data Sheet: Handling and Storage of H302, H315, H319, H335 Solid Compounds." CHESS Chemische Entwicklungs- und Synthese-Service GmbH. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-7-methoxyisoquinoline
Reactant of Route 2
Reactant of Route 2
6-Fluoro-7-methoxyisoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.